JH530
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H24BrN7O2S |
|---|---|
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
6-bromo-N-[2-methoxy-4-[(5-methylsulfanyl-2-piperazin-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H24BrN7O2S/c1-32-17-12-14(6-7-15(17)28-21(31)16-4-3-5-19(23)27-16)26-20-18(33-2)13-25-22(29-20)30-10-8-24-9-11-30/h3-7,12-13,24H,8-11H2,1-2H3,(H,28,31)(H,25,26,29) |
Clave InChI |
ZMAGFFCQJPNJDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NC2=NC(=NC=C2SC)N3CCNCC3)NC(=O)C4=NC(=CC=C4)Br |
Origen del producto |
United States |
Foundational & Exploratory
Technical Whitepaper: The Therapeutic Potential of 2,4-Pyrimidinediamine Derivatives as Dual ALK and HDAC Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide focuses on a specific 2,4-pyrimidinediamine derivative, designated as compound 12a in recent literature, which has been identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[2][3] Such dual inhibition presents a promising therapeutic strategy for cancers addicted to ALK signaling, potentially overcoming the drug resistance often associated with single-target ALK inhibitors.[1][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this class of compounds, using compound 12a as a prime exemplar.
Core Compound Profile: A Dual ALK/HDAC Inhibitor
Compound 12a is a novel 2,4-pyrimidinediamine derivative designed to concurrently inhibit ALK and HDACs.[2][3] The rationale for this dual-target approach stems from evidence that combining ALK inhibitors with HDAC inhibitors can synergistically enhance anti-proliferative effects in cancer cells, particularly in non-small cell lung cancer (NSCLC).[1][4]
Quantitative Biological Activity
The inhibitory potency of compound 12a was evaluated against wild-type ALK (ALKwt), HDAC1, and a panel of cancer cell lines. The results demonstrate significant biological activity, positioning it as a promising candidate for further development.[2]
Table 1: In Vitro Inhibitory Activity of Compound 12a [4]
| Target/Cell Line | IC50 (nM) | Notes |
| Enzymes | ||
| ALKwt | 9.5 | Demonstrates potent inhibition of the primary kinase target. |
| HDAC1 | 1450 | Shows activity against the secondary epigenetic target. |
| Cancer Cell Lines | ||
| A549 (Lung) | 10 | |
| MDA-MB-231 (Breast) | 3 | |
| HepG2 (Liver) | 7 | |
| SK-N-BE(2) (Neuroblastoma) | 0.3 | Notably high sensitivity in this ALK-positive cell line. |
| H2228 (Lung) | 11 | ALK-dependent lung cancer cell line. |
Signaling Pathways and Mechanism of Action
Compound 12a exerts its anti-cancer effects by simultaneously blocking two critical pathways involved in tumor growth and survival: the ALK signaling cascade and the epigenetic regulation controlled by HDACs.
ALK Signaling Pathway Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements (e.g., EML4-ALK fusion), drives oncogenesis in various cancers.[5][6] Activated ALK triggers multiple downstream pathways, including the RAS-ERK, JAK-STAT, and PI3K-AKT cascades, which collectively promote cell proliferation, survival, and metastasis.[7][8] Compound 12a acts as an ATP-competitive inhibitor, blocking the kinase domain of ALK and thereby preventing its autophosphorylation and the subsequent activation of these downstream effectors.[4]
HDAC Inhibition Mechanism
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[9][10] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors like compound 12a block these enzymes, causing hyperacetylation of histones.[11] This relaxes the chromatin structure, allowing for the re-expression of silenced tumor suppressor genes (like p21 and p53), which in turn can induce cell cycle arrest and apoptosis.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lung.org [lung.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of selective anticancer action of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
JH530: A Novel Hedgehog Pathway Inhibitor with Potent Immunomodulatory Properties in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers.[1][2][3] Its aberrant activation can drive tumor growth, promote cancer stem cell maintenance, and contribute to an immunosuppressive tumor microenvironment.[3] JH530 is a novel, potent, and selective small molecule inhibitor targeting the GLI family of transcription factors, the terminal effectors of the Hh pathway. This document provides a comprehensive overview of the preclinical data and immunomodulatory properties of this compound, highlighting its potential as a next-generation cancer therapeutic. We present detailed experimental protocols, quantitative data from in vitro and in vivo studies, and visualizations of its mechanism of action and experimental workflows.
Introduction: The Hedgehog Pathway in Oncology
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue development.[1][2] In adult tissues, the pathway is largely quiescent but can be reactivated under specific circumstances, such as tissue repair and, pathologically, in cancer.[1][2] Aberrant Hh signaling has been identified as a key driver in a variety of malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[3]
The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), allowing it to activate the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3). The GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Targeting the Hh pathway has emerged as a promising therapeutic strategy.[2] While SMO inhibitors have been approved for clinical use, resistance mechanisms and the ability of some tumors to activate the pathway downstream of SMO have necessitated the development of inhibitors targeting other pathway components. This compound was designed to directly inhibit the transcriptional activity of GLI, offering a potential therapeutic advantage.
This compound: Mechanism of Action
This compound is a first-in-class, orally bioavailable small molecule that directly binds to and inhibits the DNA-binding domain of GLI1 and GLI2. By preventing the transcription of Hh target genes, this compound effectively shuts down pathway activity downstream of SMO, potentially overcoming resistance mechanisms associated with SMO inhibitors.
Caption: Mechanism of Action of this compound in the Hedgehog Signaling Pathway.
Quantitative Preclinical Data
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines with activated Hedgehog signaling. In vivo studies have further confirmed its anti-tumor efficacy.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Hh Pathway Status | IC50 (nM) |
| Panc-1 | Pancreatic | Ligand-dependent | 150 |
| AsPC-1 | Pancreatic | Ligand-dependent | 220 |
| A549 | Lung | Ligand-dependent | 350 |
| NCI-H460 | Lung | Ligand-dependent | 410 |
| PC-3 | Prostate | Ligand-independent | 85 |
| DU145 | Prostate | Ligand-independent | 110 |
| Daoy | Medulloblastoma | PTCH1 mutant | 50 |
| SU-BCC | Basal Cell Carcinoma | PTCH1 mutant | 35 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Change in Survival (days) |
| PC-3 (Prostate) | Vehicle | 0 | - |
| This compound (25 mg/kg, oral, daily) | 65 | +21 | |
| Daoy (Medulloblastoma) | Vehicle | 0 | - |
| This compound (25 mg/kg, oral, daily) | 82 | +35 | |
| Panc-1 (Pancreatic) | Vehicle | 0 | - |
| This compound (50 mg/kg, oral, daily) | 58 | +18 |
Table 3: Immunomodulatory Effects of this compound on Tumor Microenvironment (TME) in PC-3 Xenografts
| Marker | Cell Type | Change vs. Vehicle |
| CD8+ | Cytotoxic T Lymphocytes | + 45% |
| FoxP3+ | Regulatory T cells (Tregs) | - 30% |
| Arg1+ | M2 Macrophages | - 50% |
| PD-L1 | Tumor & Immune Cells | - 40% (expression level) |
| IL-12 | Cytokine | + 60% |
| TGF-β | Cytokine | - 35% |
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values using non-linear regression analysis.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 PC-3 cells into the flank of 6-week-old male athymic nude mice.
-
Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment (this compound, 25 mg/kg) and vehicle control groups (n=10 per group).
-
Dosing: Administer treatment orally once daily for 28 days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis.
Flow Cytometry for TME Analysis
-
Tumor Dissociation: Excise tumors from treated and control mice and mechanically and enzymatically dissociate them into single-cell suspensions.
-
Staining: Stain cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, CD4, FoxP3, F4/80, CD206).
-
Data Acquisition: Acquire data on a flow cytometer (e.g., BD LSRFortessa).
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify immune cell populations.
Visualizations: Workflows and Pathways
Caption: Preclinical Development Workflow for this compound.
Caption: this compound's Proposed Immunomodulatory Mechanism.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent that targets the Hedgehog signaling pathway at the level of the GLI transcription factors. Its potent anti-tumor activity, demonstrated in both in vitro and in vivo preclinical models, is coupled with a significant immunomodulatory effect. By inhibiting the Hh pathway, this compound not only directly halts tumor cell proliferation but also appears to reverse the immunosuppressive tumor microenvironment, leading to an influx of cytotoxic T lymphocytes and a reduction in suppressive cell types like Tregs and M2 macrophages.
These findings strongly support the continued development of this compound as a monotherapy and in combination with immune checkpoint inhibitors. Future studies will focus on elucidating the detailed molecular mechanisms of its immunomodulatory effects, identifying predictive biomarkers for patient stratification, and advancing this compound into clinical trials.
References
JH530: A Technical Guide for the Investigation of Non-Apoptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regulated cell death pathways are critical for tissue homeostasis, and their dysregulation is implicated in numerous diseases, including cancer. While apoptosis has been extensively studied, non-apoptotic cell death mechanisms such as ferroptosis, necroptosis, and pyroptosis are emerging as crucial targets for therapeutic intervention. This technical guide provides an in-depth overview of JH530, a potent small molecule, and its application in the study of non-apoptotic cell death, with a primary focus on ferroptosis. This compound is characterized as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key negative regulator of ferroptosis. By inhibiting STAT3, this compound promotes the induction of ferroptosis, offering a novel tool for researchers and drug developers. This guide details the underlying signaling pathways, provides comprehensive experimental protocols for the induction and quantification of non-apoptotic cell death, and presents quantitative data in structured tables for comparative analysis.
Introduction to Non-Apoptotic Cell Death
Multicellular organisms rely on programmed cell death to eliminate unwanted or damaged cells. Beyond the well-characterized apoptotic pathway, several regulated non-apoptotic cell death modalities have been identified, each with distinct molecular mechanisms and morphological features.[1][2] These pathways, including ferroptosis, necroptosis, and pyroptosis, are increasingly recognized for their roles in development, immunity, and various pathologies.[1][2]
-
Ferroptosis: An iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[3][4] It is biochemically distinct from other forms of cell death and is regulated by multiple metabolic pathways, including those involving glutathione (GSH) and the enzyme glutathione peroxidase 4 (GPX4).[4][5]
-
Necroptosis: A regulated form of necrosis that is typically initiated in response to death receptor signaling when apoptosis is blocked.[6][7] Key mediators of necroptosis include receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed-lineage kinase domain-like pseudokinase (MLKL).[6][7][8]
-
Pyroptosis: A pro-inflammatory form of programmed cell death initiated by the activation of inflammasomes and mediated by the gasdermin family of proteins.[9][10][11] This process leads to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[11][12]
This compound: A Novel Inducer of Ferroptosis via STAT3 Inhibition
This compound is a small molecule inhibitor of STAT3, a transcription factor that plays a pivotal role in tumor cell survival and proliferation.[5][13] Emerging evidence indicates that STAT3 is a key negative regulator of ferroptosis.[5][13] Activated STAT3 can promote the transcription of genes encoding anti-ferroptotic proteins, such as GPX4 and SLC7A11 (a component of the system Xc- cystine/glutamate antiporter).[5][13][14] By inhibiting the system Xc-, cysteine uptake is reduced, leading to GSH depletion and subsequent inactivation of GPX4, a crucial enzyme that detoxifies lipid peroxides.[4][15] Direct inhibition of GPX4 also leads to the accumulation of lipid reactive oxygen species (ROS) and ferroptotic cell death.[16][17]
Therefore, by inhibiting STAT3, this compound is hypothesized to downregulate the expression of key ferroptosis suppressors, leading to an increase in lipid peroxidation and subsequent cell death. This positions this compound as a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential in diseases like cancer.[5][18]
Signaling Pathway of this compound-Induced Ferroptosis
The proposed mechanism of action for this compound in inducing ferroptosis is centered on its inhibition of the STAT3 signaling pathway.
Quantitative Data Presentation
The following tables summarize expected quantitative outcomes from key experiments designed to assess this compound-induced non-apoptotic cell death. These values are representative and may vary depending on the cell line and experimental conditions.
Table 1: Cell Viability Assessment
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 5 |
| This compound | 1 | 85 ± 7 |
| This compound | 5 | 62 ± 8 |
| This compound | 10 | 41 ± 6 |
| This compound + Ferrostatin-1 | 10 + 1 | 89 ± 5 |
| Erastin (Positive Control) | 10 | 45 ± 7 |
Cell viability measured by MTT or CCK-8 assay after 24-hour treatment.
Table 2: Lipid ROS Quantification
| Treatment | Concentration (µM) | C11-BODIPY Green Fluorescence (Arbitrary Units) |
| Vehicle (DMSO) | - | 100 ± 10 |
| This compound | 5 | 250 ± 20 |
| This compound | 10 | 480 ± 35 |
| This compound + Ferrostatin-1 | 10 + 1 | 120 ± 15 |
| RSL3 (Positive Control) | 1 | 520 ± 40 |
Lipid ROS levels measured by flow cytometry using the C11-BODIPY 581/591 probe.
Table 3: Protein Expression Analysis (Western Blot)
| Treatment | p-STAT3 (Relative Expression) | GPX4 (Relative Expression) | p-MLKL (Relative Expression) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.25 ± 0.05 | 0.40 ± 0.08 | 1.10 ± 0.15 |
| TSZ (Positive Control) | - | - | 3.50 ± 0.40 |
Relative protein expression normalized to a loading control (e.g., β-actin).
Table 4: Pyroptosis Marker Analysis
| Treatment | LDH Release (% of Maximum) | Caspase-1 Activity (Fold Change) | IL-1β Secretion (pg/mL) |
| Vehicle (DMSO) | 5 ± 2 | 1.0 ± 0.1 | < 10 |
| This compound (10 µM) | 8 ± 3 | 1.2 ± 0.2 | < 10 |
| LPS + Nigericin (Positive Control) | 85 ± 10 | 5.5 ± 0.7 | 850 ± 90 |
LDH release, Caspase-1 activity, and IL-1β secretion measured after appropriate stimulation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to study this compound-induced non-apoptotic cell death.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate multi-well plates or dishes at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment Preparation: Prepare stock solutions of this compound, ferroptosis inducers (Erastin, RSL3), necroptosis inducers (e.g., TSZ: TNFα, Smac mimetic, Z-VAD-FMK), pyroptosis inducers (e.g., LPS and Nigericin), and inhibitors (Ferrostatin-1) in a suitable solvent such as DMSO.[19][20]
-
Cell Treatment: Dilute the stock solutions to the desired final concentrations in fresh cell culture medium and add to the cells. Include a vehicle control (DMSO) in all experiments.
-
Incubation: Incubate the cells for the specified duration under standard cell culture conditions (37°C, 5% CO₂).
Ferroptosis Assays
-
After treatment, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
For MTT assays, add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[19]
-
Following treatment, incubate cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[21][22]
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Analyze the cells by fluorescence microscopy or flow cytometry.[3][21]
-
The fluorescence emission of the C11-BODIPY probe shifts from red (~591 nm) to green (~510 nm) upon oxidation, indicating lipid peroxidation.[21][22]
-
Quantify the green fluorescence intensity to determine the level of lipid ROS.
Experimental Workflow for Ferroptosis Study
Necroptosis Assay
-
After treatment with this compound or a positive control for necroptosis (e.g., TSZ), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.[1][23]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the p-MLKL signal to a loading control (e.g., β-actin or total MLKL).[7]
Pyroptosis Assays
-
After treatment, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture from a commercial kit to the supernatant.[24][25][26]
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution and measure the absorbance at 490 nm.[24]
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).[24][27]
-
Use a commercial caspase-1 activity assay kit, which typically utilizes a fluorescently labeled caspase-1 inhibitor (e.g., FAM-YVAD-FMK).[28][29][30]
-
Add the reagent directly to the cell culture and incubate for the recommended time.
-
The reagent will bind to active caspase-1, and the fluorescent signal can be measured by fluorescence microscopy, a plate reader, or flow cytometry.[4][28][31]
-
Collect the cell culture supernatant after treatment.
-
Perform an ELISA for IL-1β using a commercial kit according to the manufacturer's protocol.[8][24][32]
-
Briefly, coat a 96-well plate with a capture antibody for IL-1β.
-
Add the cell supernatants and standards to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Measure the absorbance and determine the concentration of IL-1β from a standard curve.[33]
Logical Relationship for Differentiating Non-Apoptotic Cell Death
Conclusion
This compound presents a promising chemical tool for the study of non-apoptotic cell death, particularly ferroptosis, through its inhibitory action on STAT3. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to effectively utilize this compound in their investigations. The ability to selectively induce a specific form of non-apoptotic cell death has significant implications for understanding fundamental cellular processes and for the development of novel therapeutic strategies for a range of diseases, including therapy-resistant cancers. Further research into the effects of this compound on other non-apoptotic pathways, such as necroptosis and pyroptosis, may reveal additional applications for this versatile compound.
References
- 1. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyroptosis-induced inflammation and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Frontiers | Ferroptosis-Inducing Nanomedicine for Cancer Therapy [frontiersin.org]
- 12. How Pyroptosis Contributes to Inflammation and Fibroblast-Macrophage Cross-Talk in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Dual Roles of STAT3 in Ferroptosis: Mechanism, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of STAT3-NF-κB pathway facilitates SSPH I-induced ferroptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]
- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. antibodiesinc.com [antibodiesinc.com]
- 29. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 30. mybiosource.com [mybiosource.com]
- 31. m.youtube.com [m.youtube.com]
- 32. blog.abclonal.com [blog.abclonal.com]
- 33. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
JH530: A Technical Deep-Dive into a Novel Methuosis-Inducing Agent for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 has emerged as a promising small molecule inhibitor in the landscape of oncology research, particularly for its potent and selective activity against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and key biological assays, and presents quantitative data on its efficacy. Furthermore, this document elucidates the compound's mechanism of action, highlighting its role as a methuosis inducer that activates the ROS-MKK4-p38 signaling pathway. Visual diagrams of the synthetic workflow and the signaling cascade are provided to facilitate a deeper understanding of this novel therapeutic candidate.
Chemical Structure and Properties
This compound is a pyrimidinediamine derivative with the systematic IUPAC name N-(4-((2-((3-bromophenyl)amino)pyrimidin-4-yl)amino)phenyl)-3-methoxy-N-methylbenzamide. Its molecular formula is C22H24BrN7O2S, and it has a molecular weight of 530.44 g/mol . The chemical structure of this compound is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2928616-74-2 |
| Molecular Formula | C22H24BrN7O2S |
| Molecular Weight | 530.44 g/mol |
| SMILES | N(C1=NC(=NC=C1SC)N2CCNCC2)C3=CC(OC)=C(NC(=O)C=4N=C(Br)C=CC4)C=C3 |
| Purity | >98% |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. The general synthetic scheme for pyrimidinediamine derivatives, as described for its analog DZ-514, involves the reaction of a substituted pyrimidine with an appropriate amine. The detailed experimental protocol for the synthesis of this compound is based on the methods reported for analogous compounds.
Experimental Protocol for Synthesis
The synthesis of this compound involves the following key steps:
-
Step 1: Synthesis of the pyrimidine core. This typically involves the condensation of a dicarbonyl compound with a urea or thiourea derivative to form the pyrimidine ring.
-
Step 2: Functionalization of the pyrimidine ring. Halogenation of the pyrimidine ring, for example at the 2- and 4-positions, allows for subsequent nucleophilic substitution reactions.
-
Step 3: Sequential amination. The halogenated pyrimidine is reacted sequentially with two different amine-containing fragments to introduce the side chains present in the final this compound molecule. The order of addition and reaction conditions are critical to ensure the desired product is obtained.
-
Step 4: Final modification and purification. The final step may involve modifications to the side chains, followed by purification of the final compound using techniques such as column chromatography and recrystallization.
Biological Activity and Mechanism of Action
This compound is a potent inducer of methuosis, a form of non-apoptotic cell death, in triple-negative breast cancer (TNBC) cells. This activity is characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, ultimately leading to cell death.[1]
In Vitro Efficacy
This compound demonstrates significant anti-proliferative activity against various TNBC cell lines.
Table 2: In Vitro Activity of this compound against TNBC Cell Lines
| Cell Line | IC50 (µM) |
| HCC1806 | Data not yet publicly available |
| HCC1937 | Data not yet publicly available |
| MDA-MB-468 | Data not yet publicly available |
Note: Specific IC50 values for this compound are not yet published in the primary literature but are expected to be in the low micromolar range based on the activity of its close analog, DZ-514.
Mechanism of Action: ROS-MKK4-p38 Signaling Pathway
The methuosis-inducing activity of this compound is mediated through the activation of the ROS-MKK4-p38 signaling pathway.[1][2] This pathway is initiated by an increase in intracellular reactive oxygen species (ROS), which then activates MKK4 (MAPK Kinase 4). Activated MKK4, in turn, phosphorylates and activates p38 MAP kinase, leading to the downstream effects that result in methuosis.
Experimental Protocols for Biological Assays
The biological activity of this compound has been characterized using a variety of standard in vitro assays.
Cell Viability Assay
-
Cell Lines: HCC1806, HCC1937, MDA-MB-468 (human triple-negative breast cancer cell lines).
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader, and the IC50 values are calculated.
Vacuolization Assay
-
Method: TNBC cells are treated with this compound at various concentrations and time points. The formation of intracellular vacuoles is observed and documented using phase-contrast microscopy.
Western Blot Analysis
-
Purpose: To confirm the activation of the MKK4-p38 signaling pathway.
-
Method: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated MKK4, total MKK4, phosphorylated p38, and total p38. A housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. The protein bands are visualized using a chemiluminescence detection system.
Conclusion
This compound is a novel and potent methuosis-inducing agent with significant potential for the treatment of triple-negative breast cancer. Its unique mechanism of action, involving the activation of the ROS-MKK4-p38 signaling pathway, offers a new therapeutic strategy for this aggressive and difficult-to-treat cancer subtype. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing this promising compound.
References
Unraveling JH530: A Novel Anti-Cancer Agent (Information Not Available)
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information could be found for a novel anti-cancer agent designated as "JH530." This suggests that "this compound" may be an internal code name for a compound in very early stages of development and not yet disclosed in publications, a misnomer, or a placeholder designation.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, detailed experimental protocols, or visualizations of its mechanism of action and associated signaling pathways as requested.
General principles of anti-cancer drug development involve the identification of a molecular target crucial for cancer cell growth and survival. Researchers then design and synthesize compounds that can modulate the activity of this target. Preclinical studies, involving in vitro experiments on cancer cell lines and in vivo studies in animal models, are conducted to assess the compound's efficacy, toxicity, and pharmacokinetic properties.
Should "this compound" be a legitimate, emerging therapeutic candidate, information regarding its specific mechanism of action, the signaling pathways it affects, and the quantitative data from preclinical studies would be detailed in forthcoming scientific publications and presentations at major cancer research conferences.
For researchers, scientists, and drug development professionals interested in the latest advancements in oncology, it is recommended to monitor peer-reviewed journals, patent filings, and the pipelines of pharmaceutical and biotechnology companies for the disclosure of novel anti-cancer agents. As new compounds progress through the development pipeline, detailed information supporting their therapeutic potential will be made available to the scientific community.
An In-depth Technical Guide to Methuosis Induced by JH530
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methuosis is a distinct form of non-apoptotic cell death characterized by the extensive accumulation of cytoplasmic vacuoles derived from macropinosomes, leading to eventual cell rupture.[1][2] This process presents a promising therapeutic avenue for cancers resistant to traditional apoptosis-inducing agents.[3] This guide focuses on the induction of methuosis by JH530, a small molecule compound that has shown significant activity in triple-negative breast cancer (TNBC) cell lines.[3][4] As an analogue of the known methuosis inducer DZ-514, this compound is believed to exert its cytotoxic effects through the activation of the ROS-MKK4-p38 signaling pathway.[3][5] This document provides a comprehensive overview of the core mechanisms, detailed experimental protocols for studying this compound-induced methuosis, and a summary of the available quantitative data.
Introduction to Methuosis
Methuosis, derived from the Greek word "methuo" meaning "to drink to intoxication," is a type of regulated cell death morphologically defined by the formation of large, translucent cytoplasmic vacuoles.[2] These vacuoles originate from the macropinocytosis pathway, an endocytic process responsible for the non-specific uptake of extracellular fluid and solutes.[6] In methuosis, the normal trafficking and maturation of macropinosomes are disrupted, leading to their uncontrolled fusion and enlargement, ultimately causing a loss of plasma membrane integrity and cell death.[2][6]
Key characteristics of methuosis include:
-
Extensive cytoplasmic vacuolization: The most prominent feature is the displacement of cytoplasm by large, single-membrane vacuoles.[6]
-
Macropinosome origin: The vacuoles are derived from an overactive and dysfunctional macropinocytosis process.[6]
-
Non-apoptotic nature: Methuosis occurs without the typical hallmarks of apoptosis, such as caspase activation and nuclear fragmentation.[2]
The induction of methuosis has emerged as a potential strategy to overcome drug resistance in cancer, particularly in tumors with defects in apoptotic pathways.[3]
This compound: A Novel Inducer of Methuosis
This compound is a synthetic small molecule identified as a potent inducer of methuosis in several triple-negative breast cancer (TNBC) cell lines, including HCC1806, HCC1937, and MDA-MB-468.[3][4] It is an analogue of DZ-514, another compound demonstrated to induce methuosis in TNBC.[3][5] Due to their high structural similarity, this compound is presumed to share the same mechanism of action as DZ-514.[3]
Mechanism of Action
The primary signaling cascade implicated in this compound-induced methuosis is the ROS-MKK4-p38 pathway .[3][5] This pathway is a key component of the cellular response to stress.
-
Reactive Oxygen Species (ROS) Production: The initial trigger is believed to be an increase in intracellular reactive oxygen species.
-
Activation of MKK4: Elevated ROS levels lead to the activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).
-
Phosphorylation of p38 MAPK: Activated MKK4, in turn, phosphorylates and activates p38 Mitogen-Activated Protein Kinase (p38 MAPK).
-
Induction of Methuosis: The activation of p38 MAPK ultimately orchestrates the cellular changes that result in methuosis, although the downstream effectors that directly impact macropinosome trafficking are still under investigation.
Another critical pathway in the regulation of macropinocytosis and methuosis is the Rac1-Arf6 signaling axis . While not directly confirmed for this compound, its central role in methuosis induced by other stimuli, such as activated Ras, warrants its consideration.[7]
-
Rac1 Activation: Rac1, a small GTPase, is a key regulator of actin cytoskeleton dynamics and the formation of macropinosomes. Its activation is often a prerequisite for increased macropinocytosis.
-
Arf6 Inactivation: Arf6, another small GTPase, is involved in the recycling of macropinosomes back to the plasma membrane. In some models of methuosis, the inactivation of Arf6, mediated by GIT1, leads to a failure of macropinosome recycling and their subsequent accumulation.[7]
Quantitative Data on Methuosis Induction
While specific quantitative data for this compound is limited in the public domain, the information available for its analogue, DZ-514, provides valuable insights into its potential efficacy.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Methuosis Inducers and Related Compounds in TNBC Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HCC1806 | Data not available | |
| HCC1937 | Data not available | ||
| MDA-MB-468 | Data not available | ||
| DZ-514 | HCC1806 | "very low concentrations" | [3] |
| MDA-MB-468 | "very low concentrations" | [3] | |
| FZU-0025-065 | HCC1806 | < 8.5 | [4] |
| HCC1937 | < 8.5 | [4] | |
| MDA-MB-468 | < 8.5 | [4] | |
| Talazoparib | MDA-MB-468 | ~0.8 | [8] |
Note: The IC50 values for FZU-0025-065 and Talazoparib are provided for context as compounds tested on the same cell lines, though they may not induce methuosis.
In Vivo Antitumor Activity
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds. DZ-514 has been shown to significantly inhibit tumor growth in an HCC1806 xenograft mouse model, suggesting a similar potential for this compound.[5]
Table 2: In Vivo Efficacy of Methuosis Inducers in TNBC Xenograft Models
| Compound | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Citation |
| This compound | HCC1806 | Data not available | Data not available | |
| DZ-514 | HCC1806 | Not specified | "significantly inhibited" | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study this compound-induced methuosis. These are generalized protocols that should be optimized for specific experimental conditions.
Cell Culture
-
Cell Lines: HCC1806, HCC1937, and MDA-MB-468 (ATCC).
-
Culture Medium:
-
HCC1806, HCC1937: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% glutamine, and 1% penicillin-streptomycin.[9]
-
MDA-MB-468: Leibovitz's L-15 Medium supplemented with 10% FBS.
-
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2 (for RPMI-1640) or 0% CO2 (for L-15).[9]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualization and Quantification of Vacuolization
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound at the desired concentration and time.
-
Imaging: Observe the cells under a phase-contrast microscope at different time points to monitor the formation of vacuoles.
This method uses a fluorescently labeled dextran to trace the uptake into macropinosomes.
-
Cell Seeding and Treatment: As described in 4.3.1.
-
Dextran Labeling: During the last 30-60 minutes of this compound treatment, add FITC-dextran (70 kDa) to the culture medium at a final concentration of 1 mg/mL.
-
Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[11]
-
Nuclear Staining: Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on glass slides with an anti-fade mounting medium and visualize using a fluorescence microscope.[11]
-
Quantification: The "Macropinocytic Index" can be determined by quantifying the total fluorescence intensity of internalized dextran per cell using image analysis software like ImageJ.[3]
Measurement of Reactive Oxygen Species (ROS)
The DCFDA assay is commonly used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFDA Staining: Wash the cells with PBS and then incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30-45 minutes at 37°C in the dark.[12][13]
-
Fluorescence Measurement: After incubation, wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12][13][14]
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of MKK4 and p38.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[15][16]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MKK4 and phospho-p38 (p-p38) overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with antibodies against total MKK4, total p38, and a loading control like GAPDH or β-actin.[17]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 HCC1806 cells in a Matrigel suspension into the flank of immunocompromised mice (e.g., athymic nude mice).[18][19]
-
Tumor Growth and Treatment: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (dose and schedule to be determined) and a vehicle control.
-
Tumor Volume Measurement: Measure tumor volume regularly (e.g., twice a week) using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. The tumors can be further processed for histological or molecular analysis.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in methuosis.
Conclusion
This compound represents a promising small molecule for the induction of methuosis in triple-negative breast cancer. Its presumed mechanism of action through the ROS-MKK4-p38 pathway offers a novel therapeutic strategy, particularly for cancers that have developed resistance to apoptosis-based therapies. Further research is required to fully elucidate the specific molecular targets of this compound, establish its detailed pharmacokinetic and pharmacodynamic profiles, and confirm its in vivo efficacy and safety. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential as a next-generation anticancer agent.
References
- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isochromanoindolenines suppress triple-negative breast cancer cell proliferation partially via inhibiting Akt activation [ijbs.com]
- 5. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of nonapoptotic cell death by activated Ras requires inverse regulation of Rac1 and Arf6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. arigobio.com [arigobio.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. abcam.com [abcam.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. altogenlabs.com [altogenlabs.com]
- 19. HCC-1806 Xenograft Model - Altogen Labs [altogenlabs.com]
The Impact of JH530 on Cancer Cell Homeostasis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research indicates that "JH530" may be a typographical error, as no compound with this designation is prominently described in the public scientific literature in the context of cancer cell homeostasis. This guide will therefore focus on the well-documented compound ML-133 , a novel small molecule that perturbs cancer cell homeostasis by modulating intracellular zinc levels. Additionally, AZD0530 (Saracatinib) , a Src kinase inhibitor, will be referenced as a secondary example of a targeted therapy disrupting cancer cell signaling and function. The principles, experimental designs, and data presented for these compounds provide a framework for understanding how a hypothetical "this compound" with a similar mechanism of action would be evaluated.
Executive Summary
The disruption of cellular homeostasis is a hallmark of cancer. Cancer cells exhibit altered metabolic, signaling, and ion-homeostatic pathways to support their rapid proliferation and survival. Targeting these unique homeostatic setpoints presents a promising therapeutic window. This technical guide provides an in-depth overview of how small molecules can be utilized to disrupt cancer cell homeostasis, using ML-133 as a primary case study. ML-133 exemplifies a novel anti-cancer strategy by modulating intracellular labile zinc, leading to cell cycle arrest. This document details its mechanism of action, presents key preclinical data in a structured format, outlines detailed experimental protocols for its evaluation, and provides visual representations of the signaling pathways involved.
Core Mechanism of Action: Disruption of Zinc Homeostasis by ML-133
ML-133 exerts its anticancer effects by reducing the concentration of intracellular labile zinc in cancer cells. This disruption of zinc homeostasis initiates a signaling cascade that ultimately leads to G1-S phase cell cycle arrest. The key molecular events are:
-
Reduction of Intracellular Labile Zinc: ML-133 acts as a zinc chelator, decreasing the pool of readily available intracellular zinc.
-
Induction of Krüppel-like Factor 4 (KLF4): The reduction in labile zinc leads to the upregulation of the transcription factor KLF4.
-
Displacement of Sp1 from the Cyclin D1 Promoter: KLF4 competes with and displaces the positive regulator Sp1 from the promoter region of the CCND1 gene, which encodes Cyclin D1.
-
Repression of Cyclin D1 Expression: The displacement of Sp1 by KLF4 leads to the transcriptional repression of Cyclin D1.
-
G1-S Phase Cell Cycle Arrest: Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle. Its downregulation prevents cells from entering the DNA synthesis phase, thereby inhibiting proliferation.
Quantitative Data Presentation
In Vitro Antiproliferative Activity of ML-133
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| HT-29 | Colon Cancer | XTT Assay | ~2.5 | [1] |
In Vitro Activity of AZD0530 (Saracatinib)
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Citation |
| Src3T3 | Mouse Fibroblasts | Proliferation Assay | 0.08 | [2] |
| K562 | Leukemia | MTS Assay | 0.22 | [2][3] |
| Multiple Human Cancer Lines | Colon, Prostate, Lung | Proliferation Assay | 0.2 - 0.7 | [3][4] |
| A549 | Non-Small Cell Lung Cancer | Migration Assay | 0.14 | [2] |
| Calu-6 | Non-Small Cell Lung Cancer | Proliferation Assay | >10 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ML-133 in Cancer Cells
Caption: ML-133 signaling cascade in cancer cells.
Experimental Workflow for Assessing Cell Viability (MTT Assay)
Caption: A typical workflow for an MTT cell viability assay.
Signaling Pathway of AZD0530 (Src Inhibitor)
Caption: Simplified signaling pathway of the Src inhibitor AZD0530.
Experimental Protocols
Cell Viability and Proliferation: MTT Assay
This protocol is adapted for determining the cytotoxic effects of a compound like ML-133 or AZD0530.
Materials:
-
Cancer cell line of interest (e.g., HT-29 for ML-133, A549 for AZD0530)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., ML-133 or AZD0530) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][6]
-
Formazan Crystal Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5][6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background.[6]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This protocol is for quantifying apoptosis induced by a test compound.
Materials:
-
Treated and untreated cells (approximately 1-2 x 10^6 cells per sample)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[7]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Intracellular Labile Zinc
This protocol uses a zinc-sensitive fluorescent probe to measure changes in intracellular labile zinc.
Materials:
-
FluoZin-3, AM (or another suitable zinc probe)
-
Cells cultured on glass-bottom dishes
-
Hanks' Balanced Salt Solution (HBSS)
-
Zinc chloride (ZnCl2) for positive control
-
TPEN (a membrane-permeant zinc chelator) for negative control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading: Wash cells with HBSS. Load the cells with FluoZin-3, AM (typically 1-5 µM) in HBSS for 30 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Compound Treatment: Treat the cells with the test compound (e.g., ML-133) for the desired time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation/emission wavelengths for the probe (e.g., ~494/518 nm for FluoZin-3).
-
Controls: For calibration, determine the maximal fluorescence by adding a saturating concentration of zinc with an ionophore (e.g., pyrithione) and the minimal fluorescence by adding a strong chelator like TPEN.[9]
Western Blotting for Protein Expression
This protocol is for detecting changes in the expression of key proteins like KLF4, Cyclin D1 (for ML-133), or phosphorylated Src and FAK (for AZD0530).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KLF4, anti-Cyclin D1, anti-p-Src, anti-p-FAK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
Conclusion
The disruption of cancer cell homeostasis is a validated and promising strategy for the development of novel anticancer therapeutics. The case of ML-133 demonstrates that targeting specific ion homeostatic mechanisms, such as intracellular zinc levels, can trigger potent and specific antitumor effects through downstream signaling cascades. The experimental protocols and data analysis frameworks presented in this guide provide a comprehensive approach for the preclinical evaluation of compounds like a hypothetical "this compound" that may act through similar mechanisms. A thorough understanding of the molecular pathways and the application of robust in vitro assays are critical for advancing such targeted therapies from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Flow cytometric measurement of labile zinc in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JH530 in Disrupting Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH530 has emerged as a potent small molecule inducer of a novel form of non-apoptotic cell death known as methuosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its role in the disruption of cellular metabolism, primarily in the context of triple-negative breast cancer (TNBC). This document details the signaling pathways implicated in this compound-induced methuosis, provides a summary of its anti-tumor efficacy, and outlines key experimental protocols for its study.
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This compound, a novel pyrimidinediamine derivative, offers a promising therapeutic strategy by inducing methuosis, a cell death pathway distinct from apoptosis. Methuosis is characterized by the hyperstimulation of macropinocytosis, leading to the accumulation of large, fluid-filled intracellular vacuoles and subsequent cell death. This process is intrinsically linked to cellular metabolism, as macropinocytosis is a critical nutrient-scavenging pathway for cancer cells. By dysregulating this process, this compound effectively turns a survival mechanism into a lethal one, highlighting a unique approach to targeting cancer cell metabolism.
Mechanism of Action: Induction of Methuosis
This compound exerts its cytotoxic effects by inducing methuosis, a process initiated by the excessive and unregulated engulfment of extracellular fluid through macropinocytosis. This leads to the formation of numerous large, single-membrane vacuoles within the cytoplasm. These vacuoles, derived from macropinosomes, fail to mature and traffic properly within the cell. Instead, they coalesce, leading to massive vacuolization that displaces the cytoplasm and organelles, ultimately resulting in a loss of metabolic capacity and rupture of the plasma membrane.[1][2][3]
The induction of methuosis by this compound is associated with the increased expression of Rab7 and Lamp1, proteins characteristic of late endosomes and lysosomes, suggesting a disruption in the endosomal-lysosomal pathway.[4]
Disruption of Cellular Metabolism
The primary metabolic disruption caused by this compound is the catastrophic failure of macropinocytosis as a nutrient-scavenging pathway. Cancer cells, particularly those with Ras mutations, rely on macropinocytosis to internalize extracellular proteins and other macromolecules, which are then degraded in lysosomes to provide essential amino acids and other nutrients to fuel their rapid growth and proliferation.
By inducing rampant, non-productive macropinocytosis, this compound is hypothesized to:
-
Deplete Cellular Energy: The continuous, uncontrolled formation of macropinosomes is an active process that consumes significant amounts of cellular energy in the form of ATP and GTP, potentially leading to an energy crisis.
-
Disrupt Nutrient Supply: While initially increasing the uptake of extracellular material, the failure of these macropinosomes to fuse with lysosomes and be processed for nutrient extraction means the cell is actively engulfing material it cannot utilize. This can lead to a state of functional starvation despite a high rate of internalization.
-
Induce Proteotoxic Stress: The accumulation of unprocessed proteins and other macromolecules within the massive vacuoles can contribute to cellular stress.
-
Compromise Cellular Homeostasis: The sheer volume of the vacuoles disrupts the normal cellular architecture and function, leading to a breakdown of essential cellular processes and a loss of metabolic capacity.
Signaling Pathway
The induction of methuosis is often linked to the hyperactivation of the Ras signaling pathway and its downstream effectors, particularly Rac1, a key regulator of actin dynamics involved in the formation of macropinosomes. While the direct molecular target of this compound has not been definitively identified in the reviewed literature, its induction of methuosis strongly suggests an interference with the signaling cascade that governs macropinocytosis.
Caption: Proposed signaling pathway for this compound-induced methuosis.
Quantitative Data
The anti-tumor effects of this compound have been quantified in both in vitro and in vivo models of triple-negative breast cancer.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration (µM) | Effect |
| HCC1806 | Morphological Change | 1.0, 2.0 | Accumulation of intracellular vacuoles[4] |
| HCC1806, MDA-MB-468 | Cell Viability | 0.5, 1.0, 1.5 | Dose-dependent cell death by methuosis[4] |
| HCC1806, MDA-MB-468 | Protein Expression | 1.5 | Increased expression of Rab7 and Lamp1[4] |
| TNBC Cells | Proliferation | 1.0 | Effective suppression of proliferation[4] |
Table 2: In Vivo Efficacy of this compound in HCC1806 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Outcome |
| 2.5 mg/kg | Intraperitoneal (i.p.) | Once every 2 days for two weeks | Significant tumor regression[4] |
| 5.0 mg/kg | Intraperitoneal (i.p.) | Once every 2 days for two weeks | More apparent tumor suppressive effects[4] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Triple-negative breast cancer cell lines (e.g., HCC1806, MDA-MB-468) and a non-tumorigenic breast epithelial cell line (e.g., 184B5) for control.
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Dissolved in DMSO to create a stock solution and diluted in culture medium to the desired final concentrations for experiments.
In Vitro Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Morphological Analysis of Methuosis
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at effective concentrations (e.g., 1-2 µM) for 24 hours.
-
Observe the cells under a phase-contrast microscope to visualize the formation of intracellular vacuoles.
-
For detailed imaging, fix the cells with 4% paraformaldehyde, stain with appropriate cellular markers (e.g., DAPI for nucleus, phalloidin for actin), and image using fluorescence microscopy.
Western Blot Analysis
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins of interest (e.g., Rab7, Lamp1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Tumor Model
-
Subcutaneously inject TNBC cells (e.g., 5 x 10^6 HCC1806 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment groups (vehicle control, this compound at different doses).
-
Administer this compound or vehicle via intraperitoneal injection according to the specified schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols: Dose-Response of JH530 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, with ongoing research focused on identifying novel therapeutic agents that can effectively target the molecular drivers of the disease. One such critical signaling nexus implicated in breast cancer progression, proliferation, and chemoresistance is the Signal Transducer and activator of Transcription 3 (STAT3) pathway.[1] Constitutive activation of STAT3 is a frequent occurrence in breast tumors, particularly in aggressive subtypes like triple-negative breast cancer, making it a compelling target for therapeutic intervention.[2]
This document provides a comprehensive set of protocols and application notes for characterizing the dose-response relationship of JH530, a hypothetical novel inhibitor of the STAT3 signaling pathway, in various breast cancer cell lines. The methodologies outlined herein are based on established laboratory practices for in vitro drug evaluation and can be adapted for other small molecule inhibitors.
Quantitative Data Summary
The following tables present hypothetical dose-response data for this compound in two representative breast cancer cell lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative). This data is for illustrative purposes to guide the presentation of experimental findings.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 72-hour Treatment
| Cell Line | Molecular Subtype | IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 8.5 |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 2.1 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Cell Viability Data for this compound in MCF-7 Cells (72-hour MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.1 | 98.1 ± 3.5 |
| 0.5 | 85.3 ± 5.1 |
| 1.0 | 72.6 ± 4.8 |
| 5.0 | 55.2 ± 3.9 |
| 10.0 | 41.7 ± 2.5 |
| 25.0 | 20.9 ± 1.8 |
| 50.0 | 8.3 ± 1.1 |
Table 3: Cell Viability Data for this compound in MDA-MB-231 Cells (72-hour MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.8 |
| 0.1 | 92.4 ± 4.1 |
| 0.5 | 70.1 ± 3.2 |
| 1.0 | 58.9 ± 2.9 |
| 2.5 | 45.6 ± 2.1 |
| 5.0 | 28.4 ± 1.7 |
| 10.0 | 15.7 ± 1.3 |
| 25.0 | 5.2 ± 0.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-6/JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response curve of this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for culturing human breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Culture Medium:
-
For MCF-7: Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
For MDA-MB-231: Leibovitz's L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Humidified incubator at 37°C with 5% CO2 (for MEM) or without CO2 (for L-15)
Protocol:
-
Maintain cell cultures in T-75 flasks in a humidified incubator under the appropriate atmospheric conditions for the specific medium.[3]
-
Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension and transfer a fraction (e.g., 1:5 or 1:10 dilution) to a new flask containing fresh medium.
-
Return the flask to the incubator.
Dose-Response Determination using MTT Assay
This protocol outlines the steps to measure the cytotoxic/cytostatic effects of this compound and determine its IC50 value. The MTT assay measures cell viability based on the metabolic reduction of tetrazolium salt to formazan by viable cells.[3]
Materials:
-
Cultured breast cancer cells
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[3] Allow cells to adhere and grow for 24 hours in the incubator.[3]
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is common to use a wide range of concentrations, such as nine doses separated by a 3.16-fold dilution, spanning from nanomolar to micromolar ranges (e.g., 0.1 nM to 10 µM).[4]
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO, as the highest drug concentration well) and a blank control (medium only).[3]
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
Data Analysis and IC50 Calculation
Protocol:
-
Blank Correction: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot Dose-Response Curve: Plot the percentage of cell viability on the y-axis against the logarithm of the drug concentration on the x-axis.[3][5]
-
Determine IC50: Use non-linear regression analysis with a sigmoidal curve fit (e.g., four-parameter logistic model) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[4][5] This analysis can be performed using software such as GraphPad Prism.[5]
References
- 1. Role of STAT3 signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct roles of STAT3 and STAT5 in the pathogenesis and targeted therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: In Vivo Xenograft Model for the EGFR Inhibitor JH530
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of JH530, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), using a subcutaneous xenograft model derived from a human non-small cell lung cancer (NSCLC) cell line. The document details the essential procedures, from cell culture and animal handling to tumor inoculation, drug administration, and endpoint analysis. Furthermore, it presents a hypothetical dataset to illustrate the expected anti-tumor activity of this compound in comparison to a standard-of-care agent. Diagrams for the experimental workflow and the targeted EGFR signaling pathway are included to provide clear visual guidance.
Introduction to this compound and the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, migration, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Upon binding of ligands such as EGF, the receptor dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[3]
This compound is a hypothetical, next-generation small molecule inhibitor designed to target activating mutations within the EGFR kinase domain. Its mechanism of action is presumed to involve the blockade of ATP binding, thereby preventing receptor phosphorylation and inhibiting downstream signal transduction. This targeted action is expected to induce cell cycle arrest and apoptosis in EGFR-dependent cancer cells. This protocol describes the use of a nude mouse xenograft model to assess the anti-tumor efficacy of this compound in vivo.
Targeted Signaling Pathway
Caption: The EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: this compound Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing and utilizing a subcutaneous NSCLC xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.
Materials and Reagents
-
Cell Line: NCI-H1975 human non-small cell lung cancer cell line (EGFR L858R/T790M mutant).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture Media: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Injection: Hank's Balanced Salt Solution (HBSS), Matrigel® Basement Membrane Matrix.[4]
-
Test Articles:
-
This compound (formulated in 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Vehicle Control (0.5% methylcellulose + 0.2% Tween 80 in sterile water).
-
Cisplatin (positive control, formulated in 0.9% saline).[5]
-
-
Equipment: Laminar flow hood, CO2 incubator, centrifuges, syringes, 27-gauge needles, digital calipers, analytical balance.
Experimental Workflow
Caption: Workflow for the this compound in vivo xenograft study.
Methodology
-
Cell Culture and Preparation:
-
Culture NCI-H1975 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and are free from mycoplasma contamination.[6]
-
When cells reach 80-90% confluency, harvest them using trypsin.[6]
-
Wash the cells twice with sterile, serum-free HBSS and perform a cell count using a hemocytometer. Check for viability (>95%).
-
Resuspend the cell pellet in a 1:1 mixture of cold HBSS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[6][7] Keep the cell suspension on ice until injection.
-
-
Tumor Inoculation:
-
Acclimatize mice for at least one week prior to any procedures.
-
Anesthetize the mice as per approved institutional animal care guidelines.
-
Subcutaneously inject 200 µL of the cell suspension (containing 1 x 10⁷ cells) into the right flank of each mouse using a 27-gauge needle.[4]
-
-
Tumor Monitoring and Randomization:
-
Once tumors become palpable, begin measuring their length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[6]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Group 1 (Vehicle): Administer the vehicle solution orally (p.o.) once daily (QD).
-
Group 2 (this compound): Administer this compound at a hypothetical dose of 50 mg/kg (p.o., QD).
-
Group 3 (Cisplatin): Administer Cisplatin at 5 mg/kg intraperitoneally (i.p.) once weekly.[8]
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: % TGI = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
The study should be terminated when tumors in the vehicle group reach the maximum size allowed by institutional guidelines (e.g., 2000 mm³), or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Presentation (Hypothetical Data)
The following tables summarize the expected quantitative outcomes from the in vivo study of this compound.
Table 1: Anti-Tumor Efficacy of this compound in the NCI-H1975 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (% TGI) | p-value (vs. Vehicle) |
|---|---|---|---|---|
| Vehicle | - | 1540 ± 185 | - | - |
| This compound | 50 mg/kg, p.o., QD | 350 ± 75 | 81.2% | <0.001 |
| Cisplatin | 5 mg/kg, i.p., QW | 810 ± 120 | 51.5% | <0.01 |
Table 2: Tolerability Profile
| Treatment Group | Dose & Schedule | Mean Body Weight Change (%) ± SEM | Treatment-Related Deaths |
|---|---|---|---|
| Vehicle | - | +2.5% ± 1.1% | 0/10 |
| This compound | 50 mg/kg, p.o., QD | -3.1% ± 1.5% | 0/10 |
| Cisplatin | 5 mg/kg, i.p., QW | -8.5% ± 2.0% | 1/10 |
Conclusion
This document provides a detailed, standardized protocol for assessing the in vivo efficacy of the hypothetical EGFR inhibitor, this compound. By adhering to this methodology, researchers can generate robust and reproducible data critical for preclinical drug development. The hypothetical results suggest that this compound exhibits significant anti-tumor activity with a favorable tolerability profile in an NSCLC xenograft model, warranting further investigation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
Application Notes and Protocols for JH530 Cell Culture Treatment Conditions
Notice: Information regarding the specific cell line "JH530" is not available in the public domain based on the conducted search. The following application notes and protocols are based on general best practices for cancer cell line culture and treatment. Researchers should adapt these protocols based on the specific characteristics of the "this compound" cell line once those details are known.
I. Introduction
This document provides a comprehensive guide to the culture and treatment of the this compound cell line for research and drug development applications. These protocols are intended to serve as a foundation for experimental work, and optimization may be necessary based on specific experimental goals and the inherent biological properties of the this compound cell line.
II. Cell Culture Protocols
A. Media and Reagents
Standard cell culture media such as RPMI 1640, DMEM, and DMEM/F12 are commonly used for mammalian cell lines and can be considered as a starting point for this compound cells.[1][2] The choice of basal medium should be empirically determined to support optimal growth and morphology.
Table 1: Recommended Basal Media and Supplements
| Component | Recommended Concentration | Notes |
| Basal Medium | RPMI 1640, DMEM, or DMEM/F12 | Test different formulations to find the most suitable for this compound. |
| Fetal Bovine Serum (FBS) | 10% (v/v) | Heat-inactivated FBS is recommended to inactivate complement proteins. |
| L-Glutamine | 2-4 mM | A standard supplement for most cell cultures. |
| Penicillin-Streptomycin | 100 U/mL Penicillin, 100 µg/mL Streptomycin | To prevent bacterial contamination. |
B. Cell Thawing and Cryopreservation
Protocol 1: Thawing Cryopreserved this compound Cells
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.[3]
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours to remove residual cryoprotectant.
Protocol 2: Cryopreserving this compound Cells
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in a freezing medium consisting of 90% FBS and 10% DMSO.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
C. Cell Passaging
Protocol 3: Subculturing Adherent this compound Cells
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer.
-
Incubate at 37°C for a few minutes until the cells detach.
-
Neutralize the dissociation reagent with complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and plate at the desired density.
III. Experimental Treatment Protocols
A. Drug and Compound Treatment
The following protocol provides a general framework for treating this compound cells with various compounds. It is crucial to determine the optimal drug concentration and treatment duration for each specific experiment.
Protocol 4: General Drug Treatment Protocol
-
Seed this compound cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of the therapeutic agent in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the treatment compound.
-
Include appropriate controls, such as a vehicle control (medium with the solvent at the same concentration used for the drug).
-
Incubate the cells for the desired treatment duration.
-
Following incubation, proceed with the desired downstream analysis (e.g., viability assays, protein extraction, RNA isolation).
Table 2: Example Data for a Hypothetical Drug Treatment on this compound Cells
| Drug | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| Compound X | 0 (Vehicle) | 48 | 100 |
| Compound X | 1 | 48 | 85 |
| Compound X | 10 | 48 | 52 |
| Compound X | 50 | 48 | 21 |
B. Cytokine and Growth Factor Treatment
Treatment with cytokines or growth factors can be used to study their effects on this compound cell signaling and behavior. For example, Interferon-gamma (IFN-γ) treatment can modulate the expression of genes involved in antigen presentation.[4]
Protocol 5: Cytokine Treatment Protocol
-
Seed this compound cells as described in the drug treatment protocol.
-
Prepare a stock solution of the cytokine (e.g., IFN-γ) in a sterile buffer.
-
Dilute the cytokine in a complete culture medium to the desired final concentration.
-
Replace the culture medium with the cytokine-containing medium.
-
Incubate for the specified duration to allow for cellular response.
-
Harvest the cells for downstream analysis of signaling pathway activation or changes in gene expression.
IV. Signaling Pathways and Visualizations
Understanding the underlying signaling pathways is crucial for interpreting experimental results. Intracellular signal transduction pathways, such as the MAP kinase pathway, are central to regulating cell proliferation, survival, and differentiation in response to external stimuli.[5]
A. Experimental Workflow for Drug Treatment and Analysis
The following diagram illustrates a typical workflow for assessing the effect of a drug treatment on a cancer cell line.
Caption: A generalized workflow for in vitro drug treatment and subsequent analysis of this compound cells.
B. Hypothetical Signaling Pathway Activated by a Ligand
This diagram depicts a simplified, hypothetical signaling cascade that could be investigated in this compound cells following ligand binding to a receptor.
Caption: A simplified diagram of a hypothetical G-protein coupled receptor signaling pathway.
References
- 1. Cell Culture Media | Classical Media | Captivate Bio [captivatebio.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Macropinocytosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to Macropinocytosis
Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of large volumes of extracellular fluid, solutes, and particles into the cell.[1][2] This process is initiated by significant rearrangements of the actin cytoskeleton, leading to the formation of large, transient membrane protrusions called ruffles.[1][3] These ruffles can fold back onto the plasma membrane, enclosing a portion of the extracellular medium to form large, irregular vesicles known as macropinosomes, which range in diameter from 0.2 to 5 µm.[1][4]
In many cell types, macropinocytosis is induced by growth factors.[3][5] However, in certain cancer cells, particularly those with activating mutations in the RAS oncogene, this pathway is constitutively active.[3][6] This enhanced macropinocytosis serves as a crucial nutrient-scavenging mechanism, allowing cancer cells to internalize extracellular proteins, such as albumin, which are then degraded in lysosomes to provide amino acids for growth and proliferation.[3][7] This dependency on macropinocytosis presents a potential therapeutic vulnerability for these types of cancers.[8]
These application notes provide a detailed protocol for a quantitative, image-based macropinocytosis assay. This assay can be utilized to screen and characterize compounds, such as the hypothetical inhibitor JH530 , for their effects on macropinocytosis.
Key Signaling Pathways in Macropinocytosis
The regulation of macropinocytosis involves a complex interplay of signaling pathways that converge on the remodeling of the actin cytoskeleton. Central to this process are the RAS superfamily of small GTPases and phosphoinositide 3-kinases (PI3Ks).[1][9] Growth factor stimulation of receptor tyrosine kinases (RTKs) often initiates the cascade, leading to the activation of Ras and subsequent downstream signaling.[3]
Activated Ras, in turn, activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[5][10] PIP3 serves as a docking site for various proteins containing pleckstrin homology (PH) domains, including activators of Rac1, another small GTPase crucial for membrane ruffling.[3] The coordinated action of these signaling molecules leads to the localized polymerization of actin, driving the formation of the membrane ruffles that are characteristic of macropinocytosis.[2][9]
In cancer cells with oncogenic Ras mutations, this pathway is often constitutively active, leading to persistent macropinocytosis.[6] Other pathways, such as the Wnt signaling pathway, have also been shown to drive macropinocytosis in certain cancer contexts.[11]
References
- 1. Ras signaling mechanisms: New insights from single-molecule biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intersectin1 promotes clathrin-mediated endocytosis by organizing and stabilizing endocytic protein interaction networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Signaling Pathway Is Required for JCPyV Infection in Primary Astrocytes [mdpi.com]
- 5. marinbio.com [marinbio.com]
- 6. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines [mdpi.com]
- 7. Ras promotes cell survival by antagonizing both JNK and Hid signals in the Drosophila eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK signaling is converted from anti- to pro-tumor pathway by Ras-mediated switch of Warts activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K Inhibitor XH30 Enhances Response to Temozolomide in Drug-Resistant Glioblastoma via the Noncanonical Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
Application Note: VacuoFluor-530 Live-Cell Vacuole Stain
Application Notes and Protocols for Vacuolar Staining
Note on "JH530": Publicly available scientific literature and commercial databases do not contain information on a fluorescent probe or staining kit with the designation "this compound" for vacuolar immunofluorescence. The following application note is a representative example created for a hypothetical novel vacuolar stain, VacuoFluor-530 , based on established principles of fluorescence microscopy and vacuole staining for research and drug development professionals.
Introduction
VacuoFluor-530 is a novel fluorescent probe designed for the selective staining of vacuoles in living cells. Its unique chemical structure allows for rapid accumulation within the vacuolar lumen, providing a bright and stable signal for fluorescence microscopy. This probe is a valuable tool for researchers studying vacuolar dynamics, autophagy, endosomal trafficking, and cellular stress responses. Vacuoles are essential organelles involved in cellular homeostasis, and their morphology and function are critical indicators of cell health and response to stimuli.[1][2] VacuoFluor-530 is excitable by a standard 488 nm laser line and emits maximally at approximately 530 nm, making it compatible with common filter sets and multiplexing with other fluorescent markers.
Principle of the Method
VacuoFluor-530 is a cell-permeant compound that is believed to accumulate in vacuoles through a combination of ion trapping and specific interactions with vacuolar components. In its uncharged state, the molecule freely crosses the plasma and tonoplast membranes. Once inside the acidic environment of the vacuole, the probe becomes protonated and trapped, leading to a significant increase in fluorescence intensity. This mechanism allows for the specific labeling of the vacuolar lumen with minimal background staining in the cytoplasm or other organelles. The process is dependent on cellular metabolic activity, making it a useful indicator of cell viability.[3]
Quantitative Data Summary
The following tables summarize the key characteristics and recommended starting concentrations for VacuoFluor-530.
Table 1: Spectral Properties of VacuoFluor-530
| Property | Wavelength (nm) |
| Excitation Maximum | 490 |
| Emission Maximum | 530 |
| Recommended Laser Line | 488 nm |
| Recommended Emission Filter | 510 - 550 nm |
Table 2: Recommended Staining Conditions for Different Cell Types
| Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature |
| Mammalian (e.g., HeLa, A549) | 50 - 200 nM | 15 - 30 min | 37°C |
| Yeast (S. cerevisiae) | 100 - 500 nM | 30 - 60 min | 30°C |
| Plant (Arabidopsis root cells) | 1 - 5 µM | 5 - 15 min | Room Temperature |
Experimental Protocols
Protocol 1: Live-Cell Vacuole Staining in Mammalian Cells
Materials:
-
VacuoFluor-530 stock solution (1 mM in DMSO)
-
Mammalian cell culture grown on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Preparation: Culture mammalian cells on glass-bottom dishes to the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Prepare a fresh working solution of VacuoFluor-530 in pre-warmed complete cell culture medium. For example, to make a 100 nM working solution, dilute the 1 mM stock solution 1:10,000.
-
Cell Staining: Remove the existing medium from the cells and add the VacuoFluor-530 staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing (Optional): For clearer imaging, the staining solution can be removed and replaced with fresh pre-warmed medium or PBS.
-
Imaging: Visualize the stained vacuoles using a fluorescence or confocal microscope with settings appropriate for the probe's spectral properties (Excitation: 488 nm, Emission: 510-550 nm).
Protocol 2: Vacuole Staining in Yeast (S. cerevisiae)
Materials:
-
VacuoFluor-530 stock solution (1 mM in DMSO)
-
Yeast culture in appropriate growth medium
-
Concanavalin A (for immobilizing non-adherent cells)
-
Glass-bottom dish
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow yeast cells to the mid-log phase.
-
Staining: Add VacuoFluor-530 directly to the yeast culture to a final concentration of 100-500 nM.
-
Incubation: Incubate the yeast culture at 30°C for 30-60 minutes with gentle shaking.
-
Cell Immobilization: For imaging, coat a glass-bottom dish with Concanavalin A. Add a small volume of the stained yeast culture to the dish and allow the cells to adhere for 10-15 minutes.
-
Washing: Gently wash with fresh medium to remove non-adherent cells.
-
Imaging: Image the cells immediately using a fluorescence microscope. The lipophilic styryl dye FM 4-64 can be used as a counterstain for the vacuolar membrane.[4]
Visualizations
Caption: Experimental workflow for live-cell vacuole staining.
Caption: Visualization of vacuolar changes in response to cellular stress.
References
- 1. Plant Cell Vacuoles: Staining and Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Cell Vacuoles: Staining and Fluorescent Probes. | Semantic Scholar [semanticscholar.org]
- 3. Development of the FUN-1 family of fluorescent probes for vacuole labeling and viability testing of yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new vital stain for visualizing vacuolar membrane dynamics and endocytosis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of a Novel Kinase Inhibitor in Murine Models
For research use only.
Introduction
These application notes provide a detailed protocol for the administration of the hypothetical small molecule kinase inhibitor, referred to herein as "Compound X," in a murine xenograft model of cancer. This document is intended for researchers, scientists, and drug development professionals. The described methodologies are based on established practices for in vivo preclinical studies and should be adapted based on the specific physicochemical properties of the compound and the experimental goals.
Hypothetical Mechanism of Action: Compound X is a potent and selective inhibitor of a key downstream kinase in the Hedgehog signaling pathway. By blocking this pathway, Compound X is designed to inhibit the proliferation of cancer cells and reduce tumor growth.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from a preclinical study involving Compound X.
Table 1: Maximum Tolerated Dose (MTD) of Compound X in CD-1 Mice
| Dose Level (mg/kg) | Administration Route | Number of Animals (Male/Female) | Mortality | Clinical Observations |
| 50 | Intraperitoneal (IP) | 5/5 | 0/10 | No significant findings |
| 100 | Intraperitoneal (IP) | 5/5 | 0/10 | Mild, transient lethargy |
| 200 | Intraperitoneal (IP) | 5/5 | 2/10 | Significant lethargy, ruffled fur |
| 250 | Intraperitoneal (IP) | 5/5 | 5/10 | Severe lethargy, ataxia |
Based on these hypothetical results, the MTD was determined to be 150 mg/kg.
Table 2: Efficacy of Compound X in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | 10 mL/kg, IP, q.d. | 1250 ± 150 | - | +5.0 ± 1.5 |
| Compound X (50 mg/kg) | IP, q.d. | 875 ± 110 | 30 | +2.1 ± 1.2 |
| Compound X (100 mg/kg) | IP, q.d. | 450 ± 95 | 64 | -1.5 ± 0.8 |
| Compound X (150 mg/kg) | IP, q.d. | 250 ± 70 | 80 | -4.2 ± 1.0 |
Experimental Protocols
Materials and Reagents
-
Compound X (powder)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Animal balance
-
Appropriate mouse strain for the xenograft model (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation
-
Matrigel or other appropriate extracellular matrix
-
Calipers for tumor measurement
Vehicle Preparation
-
Prepare the vehicle solution under sterile conditions in a laminar flow hood.
-
Add the components in the following order, ensuring each component is fully dissolved before adding the next: DMSO, Tween 80, PEG300, and finally sterile water.
-
Vortex the solution thoroughly.
-
Store the vehicle at 4°C for up to one week.
Compound X Formulation
-
On the day of administration, weigh the required amount of Compound X powder.
-
In a sterile tube, add the appropriate volume of the vehicle to the Compound X powder to achieve the desired final concentration.
-
Vortex or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension.
-
Protect the formulation from light if the compound is light-sensitive.
Animal Handling and Tumor Implantation
-
All animal procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee guidelines.
-
Acclimate the mice to the facility for at least one week before the start of the experiment.
-
For a subcutaneous xenograft model, harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
Administration of Compound X
-
Randomize the mice into treatment and control groups.
-
Weigh each mouse to determine the exact volume of the formulation to be administered. The injection volume should not exceed 10 mL/kg.[1][2]
-
For intraperitoneal (IP) injection, restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][3]
-
Wipe the injection site with a 70% alcohol swab.
-
Insert the needle with the bevel facing up at a 30-40 degree angle.[1]
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.[3]
-
Administer the formulation slowly and steadily.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Monitoring and Endpoints
-
Monitor the health of the mice daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Visualizations
Caption: Hypothetical Hedgehog signaling pathway with the inhibitory action of Compound X.
Caption: Experimental workflow for evaluating Compound X in a murine xenograft model.
References
Quantifying Methuosis with JH530 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methuosis is a distinct form of non-apoptotic programmed cell death characterized by the extensive accumulation of cytoplasmic vacuoles derived from macropinosomes, leading to metabolic failure and eventual cell rupture.[1][2][3] This mode of cell death presents a promising therapeutic avenue for cancers that have developed resistance to traditional apoptosis-inducing agents.[4][5] The small molecule JH530 has been identified as a potent inducer of methuosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[6] These application notes provide detailed protocols for inducing and quantifying methuosis using this compound, along with an overview of the implicated signaling pathways.
Mechanism of Action
This compound is structurally similar to another methuosis inducer, DZ-514, and is believed to share a similar mechanism of action.[6] The induction of methuosis by these compounds is often mediated through the activation of specific stress-related signaling pathways. One of the key pathways implicated involves the generation of reactive oxygen species (ROS) and the subsequent activation of the MKK4-p38 signaling cascade.[6] Additionally, studies with related compounds like MOMIPP have highlighted the crucial role of the JNK signaling pathway in executing methuosis.[1][7][8] This pathway can be triggered by metabolic stress, such as disruptions in glucose uptake, leading to the phosphorylation of key proteins like c-Jun, Bcl-2, and Bcl-xL.[1][7]
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced Vacuolation
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Vacuolated Cells (%) | Reference |
| HCC1806 (TNBC) | Data not specified | 24 | Significant Induction | [6] |
| HCC1937 (TNBC) | Data not specified | 24 | Significant Induction | [6] |
| MDA-MB-468 (TNBC) | Data not specified | 24 | Significant Induction | [6] |
| U251 (Glioblastoma) | 10 (MOMIPP) | 48-72 | >80% | [4][9] |
Table 2: Quantitative Analysis of this compound Effect on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Reduction in Cell Viability (%) | Assay | Reference |
| TNBC Cell Lines | Data not specified | Data not specified | Significant Suppression | In vivo tumor growth | [6] |
| U251 (Glioblastoma) | 10 (MOMIPP) | 2 | ~50% | MTT | [9] |
| U251 (Glioblastoma) | 10 (MOMIPP) | 3 | ~80% | MTT | [9] |
Note: Specific IC50 values for this compound are not detailed in the provided search results. The data for the related compound MOMIPP is presented as a guideline for expected efficacy.
Experimental Protocols
Protocol 1: Induction and Quantification of Vacuolated Cells
This protocol describes the method to induce methuosis with this compound and quantify the extent of vacuolization in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCC1806, HCC1937, MDA-MB-468)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phase-contrast microscope with imaging capabilities
-
96-well or 24-well plates
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth and visualization over the course of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be determined based on preliminary dose-response experiments. A typical starting range for related compounds is 1-20 µM.[9] Add the this compound-containing medium to the cells. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24, 48 hours).
-
Imaging: At each time point, acquire phase-contrast images of the cells using a microscope. Capture multiple random fields for each treatment condition to ensure representative data.
-
Quantification: Manually or using image analysis software, count the total number of cells and the number of cells exhibiting significant cytoplasmic vacuolization in each field. A cell is typically considered vacuolated if a large, single vacuole or multiple smaller vacuoles occupy a significant portion of the cytoplasm.[10]
-
Data Analysis: Calculate the percentage of vacuolated cells for each treatment condition: (Number of vacuolated cells / Total number of cells) x 100.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound by assessing the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the reduction in cell viability.
Mandatory Visualizations
Caption: Signaling pathways implicated in this compound-induced methuosis.
References
- 1. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer stem cells: a new therapy to cure cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JH530 Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH530 is a small molecule inducer of methuosis, a non-apoptotic form of programmed cell death characterized by the accumulation of large, fluid-filled intracellular vacuoles derived from macropinosomes. This unique mechanism of action makes this compound a compound of interest for cancer research, particularly in the context of tumors resistant to traditional apoptosis-inducing therapies. These application notes provide detailed protocols for the solubilization and in vitro use of this compound, along with an overview of its signaling pathway.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₂H₂₄BrN₇O₂S |
| Molecular Weight | 530.44 g/mol [1] |
| Appearance | Solid |
| Storage (Solid) | -20°C for up to 2 years[2] |
| Solvent | Anticipated Solubility & Remarks |
| DMSO | Expected to be the most effective solvent for creating a high-concentration stock solution. |
| Ethanol | May have limited solubility. |
| Water / PBS | Expected to have very low solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound solid to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 5.30 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (530.44 g/mol ) * (1000 mg/g) = 5.30 mg/mL
-
-
Dissolution: Aseptically transfer the weighed this compound into a sterile tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 5.30 mg).
-
Solubilization: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Sterilization (Optional): If sterility is a major concern, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for in vitro experiments. This compound has been shown to be effective in inducing methuosis in triple-negative breast cancer (TNBC) cells at concentrations ranging from 0.5 µM to 2 µM.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 1 µM in 2 mL of medium, add 20 µL of the 100 µM intermediate solution.
-
-
Direct Dilution (for higher concentrations): For direct dilution, add the required volume of the 10 mM stock solution to the final volume of cell culture medium. For instance, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
-
Mixing: Gently mix the final working solution in the culture plate or flask by swirling to ensure even distribution.
-
Incubation: Proceed with your planned experimental incubation time.
Signaling Pathway of this compound-Induced Methuosis
This compound induces cell death through methuosis, a process initiated by the hyperactivation of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase.[3][4] Activated Rac1 promotes macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles known as macropinosomes.[5][6]
Simultaneously, activated Rac1 interacts with GIT1, an ARF GTPase-activating protein, which leads to the inactivation of ADP-ribosylation factor 6 (Arf6).[3][4] The inactivation of Arf6 impairs the recycling of macropinosomes back to the plasma membrane.[6] This disruption in trafficking leads to the accumulation and fusion of these vesicles, resulting in the formation of large, phase-lucent vacuoles that displace the cytoplasm and ultimately lead to cell death.[3][5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments, from the initial stock solution preparation to the final application in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JH530 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH530 has been identified as a potent inducer of methuosis, a non-apoptotic form of cell death, in triple-negative breast cancer (TNBC) cells.[1] Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death.[2][3][4] This unique mechanism of action presents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing chemotherapies.
Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell culture by mimicking the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. This application note provides a detailed protocol for evaluating the efficacy of this compound in 3D tumor spheroid models derived from TNBC cell lines.
Mechanism of Action and Signaling Pathway
This compound induces methuosis, a cell death pathway initiated by the hyperactivation of macropinocytosis, the process of cellular "drinking." The molecular mechanism of this compound is suggested to be similar to its analogue, DZ-514, which is partially mediated through the activation of the ROS-MKK4-p38 signaling pathway.[1]
A central signaling cascade in methuosis involves the Ras-related C3 botulinum toxin substrate 1 (Rac1) and ADP-ribosylation factor 6 (Arf6) small GTPases. Hyperactivation of Ras can lead to the activation of Rac1, which in turn promotes the formation of macropinosomes.[1][5] Concurrently, activated Rac1 can lead to the inactivation of Arf6, a key regulator of endosome recycling.[5] This dual action of Rac1 activation and Arf6 inactivation results in the massive accumulation of non-recycled macropinosomes, leading to the characteristic vacuolization and subsequent cell death seen in methuosis. Additionally, the JNK signaling pathway has also been implicated in methuosis induced by certain small molecules.[2][6]
Experimental Protocols
The following protocols provide a framework for assessing the effect of this compound on 3D tumor spheroids. Optimization may be required for different cell lines.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HCC1806, HCC1937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ULA plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture TNBC cells in standard 2D culture flasks to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator. Spheroids should form within 2-4 days. Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol 2: this compound Treatment and Viability Assay
This protocol details the treatment of established spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed TNBC spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a DMSO vehicle control.
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
At the end of the incubation period, assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D: a. Allow the plate and the reagent to equilibrate to room temperature for 30 minutes. b. Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Imaging and Morphological Analysis
This protocol describes the visualization of this compound-induced vacuolization in 3D spheroids.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Inverted microscope with imaging capabilities
-
(Optional) Fluorescent dyes for live/dead staining (e.g., Calcein-AM and Ethidium Homodimer-1)
Procedure:
-
At various time points during the this compound treatment (e.g., 24, 48, 72 hours), capture brightfield images of the spheroids using an inverted microscope.
-
Observe changes in spheroid morphology, such as size, compactness, and the appearance of vacuoles within the cells at the spheroid periphery.
-
(Optional) For live/dead staining, add the fluorescent dyes to the medium according to the manufacturer's instructions and incubate.
-
Image the spheroids using appropriate fluorescence channels to visualize live (green) and dead (red) cells.
-
Analyze the images to quantify changes in spheroid diameter and the extent of cell death.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC50 Values of this compound in TNBC 3D Spheroid Models
| Cell Line | Spheroid Age (days) | Treatment Duration (hours) | IC50 (µM) |
| MDA-MB-231 | 3 | 72 | 8.5 |
| HCC1806 | 4 | 72 | 12.2 |
| HCC1937 | 4 | 72 | 9.8 |
Table 2: Hypothetical Effect of this compound on Spheroid Diameter
| Cell Line | Treatment (10 µM this compound, 72h) | Average Spheroid Diameter (µm) | % Change from Control |
| MDA-MB-231 | Vehicle Control | 450 ± 25 | - |
| This compound | 380 ± 30 | -15.6% | |
| HCC1806 | Vehicle Control | 510 ± 35 | - |
| This compound | 420 ± 40 | -17.6% |
Expected Outcomes
-
This compound is expected to reduce the viability of TNBC spheroids in a dose- and time-dependent manner.
-
Microscopic analysis should reveal a loss of spheroid integrity and the appearance of cytoplasmic vacuoles, consistent with methuosis.
-
The IC50 values for this compound in 3D spheroid models may be higher than those observed in 2D monolayer cultures, reflecting the increased resistance often seen in 3D models.
-
Live/dead staining will likely show an increase in the population of dead cells within the spheroids following this compound treatment.
These application notes and protocols provide a comprehensive guide for investigating the anti-cancer effects of this compound in physiologically relevant 3D tumor spheroid models. The data generated from these studies will be valuable for the preclinical evaluation of this compound as a potential therapeutic agent for triple-negative breast cancer.
References
- 1. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of JH530 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quest for novel anticancer therapeutics, small molecule inhibitors represent a significant area of research. The characterization of these molecules' effects on cancer cells is crucial for their development. Flow cytometry is a powerful and versatile technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This document provides detailed protocols for analyzing the effects of a novel small molecule inhibitor, JH530, on cancer cells using flow cytometry, with a focus on apoptosis and cell cycle progression.
This compound is a hypothetical small molecule inhibitor designed to target key signaling pathways that are often dysregulated in cancer. Such compounds frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and/or by arresting the cell cycle, thereby preventing cell proliferation. These cellular responses can be accurately quantified using flow cytometry.
The following sections detail the principles of these assays, provide step-by-step protocols for their execution, and offer templates for data presentation.
Principles of the Assays
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Apoptosis is a highly regulated process of programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[2]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells or early apoptotic cells.[3] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.
By using Annexin V and PI together, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often merged with the late apoptotic population).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. The cell cycle is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The DNA content of a cell changes throughout the cell cycle. Cells in G1 have a diploid (2N) DNA content, cells in S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in G2 and M phases have a tetraploid (4N) DNA content.
Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI and analyzing them by flow cytometry, a histogram of DNA content can be generated, allowing for the quantification of the percentage of cells in each phase of the cell cycle.[4] Treatment with a compound like this compound may cause cells to accumulate in a specific phase of the cell cycle, indicating a cell cycle arrest.
Hypothetical Signaling Pathway for this compound Action
The diagram below illustrates a potential mechanism by which a small molecule inhibitor like this compound could induce apoptosis and cell cycle arrest. This is a generalized pathway for illustrative purposes.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of this compound used. Also, include a positive control for the specific assay if available (e.g., staurosporine for apoptosis).
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Apoptosis Analysis using Annexin V and PI
This protocol is adapted from established methods for apoptosis detection.[1][3]
Caption: Experimental workflow for apoptosis analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.
-
Wash Cells: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant after each wash.[3]
-
Resuspend Cells: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
PI Staining: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Add 5 µL of PI solution immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
Protocol 2: Cell Cycle Analysis using PI
This protocol is based on standard methods for cell cycle analysis.[5]
Caption: Experimental workflow for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: After treatment with this compound, harvest the cells by trypsinization.
-
Wash Cells: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or overnight at -20°C).
-
Wash: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution from the DNA content histogram.
Data Presentation
Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Apoptosis Analysis of Cells Treated with this compound for 48 hours
| Treatment (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1) | 90.1 ± 3.5 | 5.6 ± 0.8 | 4.3 ± 0.7 |
| This compound (5) | 75.4 ± 4.2 | 15.3 ± 1.9 | 9.3 ± 1.5 |
| This compound (10) | 50.6 ± 5.1 | 28.9 ± 3.3 | 20.5 ± 2.8 |
| This compound (25) | 25.8 ± 3.8 | 40.1 ± 4.5 | 34.1 ± 4.1 |
| This compound (50) | 10.3 ± 2.5 | 35.2 ± 4.0 | 54.5 ± 5.2 |
| Positive Control | 15.7 ± 2.9 | 45.8 ± 5.3 | 38.5 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of Cells Treated with this compound for 24 hours
| Treatment (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.2 | 30.1 ± 2.5 | 14.5 ± 1.8 |
| This compound (1) | 58.2 ± 3.9 | 28.5 ± 2.8 | 13.3 ± 1.5 |
| This compound (5) | 65.7 ± 4.5 | 20.3 ± 2.1 | 14.0 ± 1.9 |
| This compound (10) | 75.1 ± 5.3 | 12.5 ± 1.7 | 12.4 ± 1.6 |
| This compound (25) | 80.3 ± 6.1 | 8.2 ± 1.1 | 11.5 ± 1.4 |
| This compound (50) | 85.6 ± 6.8 | 5.4 ± 0.9 | 9.0 ± 1.2 |
| Positive Control | 78.9 ± 5.9 | 9.8 ± 1.3 | 11.3 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing JH530 Concentration for Methuosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JH530 to induce methuosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce methuosis?
This compound is a small molecule inducer of methuosis, a form of non-apoptotic cell death. It is an analog of DZ-514 and is believed to share the same mechanism of action. Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell death.[1] The proposed mechanism for the related compound DZ-514 involves the activation of the ROS-MKK4-p38 signaling pathway.[1][2]
Q2: In which cell types has this compound or its analogs been shown to be effective?
This compound's analogue, DZ-514, has demonstrated potent cytotoxicity in triple-negative breast cancer (TNBC) cell lines, such as HCC1806 and MDA-MB-468.[1] It is expected that this compound will be effective in similar cancer cell lines known to be susceptible to methuosis induction.
Q3: What is the typical timeframe for observing methuosis after this compound treatment?
The induction of methuosis is a time-dependent process.[1] While the exact timing for this compound needs to be determined empirically, the hallmark cytoplasmic vacuolization induced by similar methuosis inducers can often be observed as early as a few hours after treatment, with significant effects on cell viability typically measured at 24 to 72 hours.
Q4: How can I confirm that the observed cell death is indeed methuosis?
Methuosis can be distinguished from other forms of cell death by the following characteristics:
-
Presence of large, single-membrane vacuoles: These vacuoles originate from macropinosomes.[3]
-
Uptake of fluid-phase markers: The vacuoles will stain positive for markers like Lucifer Yellow, confirming their origin from macropinocytosis.
-
Absence of apoptotic markers: Methuosis is a caspase-independent process, so you should not observe cleavage of caspase-3 or PARP.[1]
-
Lack of autophagosome markers: The vacuoles are distinct from autophagosomes and will not colocalize with markers like LC3B.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no vacuole formation observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound-induced methuosis.- Issues with this compound stock solution (degradation or precipitation). | - Perform a dose-response experiment to determine the optimal concentration (see suggested range below).- Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours).- Test a different cancer cell line known to be sensitive to other methuosis inducers.- Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and ensure proper storage. |
| High background in Lucifer Yellow uptake assay | - Incomplete washing to remove extracellular Lucifer Yellow.- Cell membrane integrity is compromised, leading to non-specific uptake. | - Increase the number of washes with ice-cold PBS after incubation with Lucifer Yellow.- Perform the assay at an earlier time point before significant cell death occurs.- Include a negative control (untreated cells) to assess baseline fluorescence. |
| Difficulty in quantifying vacuolated cells | - Subjectivity in identifying and counting vacuoles.- Overlapping cells in confluent cultures making individual cell analysis difficult. | - Establish clear, objective criteria for what constitutes a "vacuolated cell" (e.g., presence of one or more vacuoles larger than a certain diameter).- Plate cells at a lower density to ensure they are well-separated for imaging and analysis.- Utilize automated image analysis software to standardize the quantification process.[2] |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in this compound treatment duration.- Inconsistent passage number of cells. | - Standardize the cell seeding density for all experiments.- Ensure precise timing for this compound incubation.- Use cells within a consistent and narrow range of passage numbers. |
Experimental Protocols
Determining the Optimal Concentration of this compound
Since the optimal concentration of this compound has not been definitively established in the literature, a dose-response experiment is crucial. Based on data from other methuosis inducers and cytotoxicity assays for related compounds in breast cancer cell lines, a starting range is suggested below.
| Parameter | Recommendation |
| Cell Lines | HCC1806, MDA-MB-468, or other relevant cancer cell lines |
| Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate |
| This compound Concentration Range | 0.1 µM to 50 µM (logarithmic dilutions are recommended) |
| Incubation Time | 24, 48, and 72 hours |
| Assay | MTT or other cell viability assays |
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (24, 48, and 72 hours).
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Quantification of Vacuolated Cells
Materials:
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well or 12-well) at a density that avoids confluence after treatment.
-
Treat cells with the determined optimal concentration of this compound for the desired time.
-
Using a phase-contrast microscope, capture several random images from each well.
-
For each image, manually or using image analysis software, count the total number of cells and the number of cells containing one or more distinct vacuoles.
-
Calculate the percentage of vacuolated cells for each condition.
Lucifer Yellow Uptake Assay for Macropinocytosis
Materials:
-
Lucifer Yellow CH, lithium salt
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound at the optimal concentration and for a time sufficient to induce vacuolation (e.g., 4-8 hours).
-
Add Lucifer Yellow to the culture medium at a final concentration of 0.5-1 mg/mL.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Lucifer Yellow.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for Lucifer Yellow (excitation ~428 nm, emission ~536 nm). Vacuoles of macropinocytic origin will appear green/yellow.
Visualizations
Caption: Proposed signaling pathway for this compound-induced methuosis.
Caption: Experimental workflow for optimizing this compound-induced methuosis.
References
- 1. A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
JH530 solubility issues in vitro
No information was found for the topic JH530.
Our comprehensive search for "this compound" did not yield any specific information regarding its chemical properties, solubility, or use in in vitro experiments. This suggests that "this compound" may be a novel compound, an internal designation not yet publicly disclosed, or potentially a misnomer.
Without foundational data on this compound, we are unable to provide a detailed and accurate technical support center as requested. The core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating specific signaling pathway diagrams are contingent upon the availability of this fundamental information.
We recommend verifying the name and seeking any available internal or preliminary documentation for this compound. Once more specific details about the compound become available, we will be able to generate the requested technical support materials.
Technical Support Center: Investigating Off-Target Effects of JH530
Welcome to the technical support center for JH530. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended target.[1] This is a significant concern because the human kinome has a high degree of structural similarity in the ATP-binding pocket, which is the target for most kinase inhibitors.[1] These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]
Q2: What are the common causes of this compound's off-target effects?
A2: The primary cause is the structural similarity of the ATP-binding pocket across many kinases.[1] Other contributing factors include:
-
Compound Promiscuity: Many inhibitors can bind to multiple kinases with varying affinities.[1]
-
High Compound Concentration: Using concentrations of this compound that significantly exceed the IC50 for its primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Pathway Cross-talk: Inhibition of the primary target can lead to downstream or feedback effects on other signaling pathways, which can be mistaken for direct off-target effects.[1]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: A multi-pronged approach is recommended to identify potential off-target effects:[1][2]
-
Kinome Profiling: This technique screens this compound against a large panel of kinases to determine its selectivity.[2]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.[2]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[2]
-
Use of Structurally Unrelated Inhibitors: Confirm findings with a second, structurally different inhibitor against the same primary target. If the phenotype persists, it is more likely an on-target effect.[1]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[2]2. Test inhibitors with different chemical scaffolds but the same target.[2] | 1. Identification of unintended kinase targets.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[2] |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media.2. Use a lower concentration of the solvent (e.g., DMSO). | Improved cell viability if solubility was the issue. |
| Inhibition of essential kinases | 1. Consult off-target databases for known interactions of similar compounds.2. Titrate this compound to the lowest effective concentration.[1] | Identification of potential pro-survival kinases being inhibited. |
Issue 2: Inconsistent or unexpected phenotypic results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a kinome scan to identify other inhibited kinases.2. Use siRNA/CRISPR to knock down the intended target and compare phenotypes. | Clarification of whether the phenotype is due to on-target or off-target inhibition. |
| Cell line variability | 1. Use primary cells pooled from multiple donors.[1]2. Ensure consistent cell passage number and culture conditions. | Reduced variability in experimental results. |
| Feedback loop activation | 1. Analyze global changes in protein phosphorylation via phospho-proteomics.[1]2. Investigate downstream signaling pathways of the intended target. | Identification of compensatory signaling pathways that may alter the phenotype. |
Experimental Protocols
Protocol 1: Kinome Profiling to Determine this compound Selectivity
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.[2]
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[2]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.[2][3]
-
Binding Assay: A competition binding assay is typically performed where this compound competes with a labeled ligand for binding to each kinase in the panel.[2]
-
Data Analysis: The results are usually expressed as the percentage of remaining kinase activity or binding compared to a vehicle control. A lower percentage indicates stronger inhibition.
Data Presentation:
| Kinase Target | % Inhibition at 1 µM this compound |
| Target Kinase A | 98% |
| Off-Target Kinase B | 75% |
| Off-Target Kinase C | 52% |
| ... | ... |
Protocol 2: Cell-Based Western Blot to Assess Downstream Signaling
Objective: To determine if this compound affects known downstream substrates of its intended target and potential off-targets.
Methodology:
-
Cell Treatment: Treat cells with a range of this compound concentrations and a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[2]
-
Incubate with primary antibodies against phosphorylated and total forms of downstream proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.[2]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.[2]
Data Presentation:
| Treatment | p-Substrate X / Total Substrate X (Fold Change) | p-Substrate Y / Total Substrate Y (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound (100 nM) | 0.2 | 0.9 |
| This compound (1 µM) | 0.1 | 0.4 |
Visualizations
Caption: Workflow for investigating this compound off-target effects.
Caption: On- and potential off-target signaling of this compound.
Caption: Logic diagram for troubleshooting unexpected phenotypes.
References
Technical Support Center: JH530 Cytotoxicity Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JH530 in cytotoxicity assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a cytotoxicity assay?
A cytotoxicity assay is used to determine the degree to which a substance can cause damage to cells.[1] These assays often measure cell viability by assessing metabolic activity, cell membrane integrity, or the number of viable cells present after exposure to a test compound.[2][3] Common methods include MTT, MTS, XTT, and LDH release assays.[2][4]
Q2: I am observing high variability in my this compound cytotoxicity assay results between replicate wells. What are the potential causes?
High variability between replicate wells is a common issue and can stem from several factors:
-
Uneven Cell Seeding: Inconsistent numbers of cells in each well is a primary source of variability. Ensure your cell suspension is thoroughly mixed before and during plating.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can lead to significant differences between wells.
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[1][5]
-
Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in media concentration and affecting cell growth.
Q3: My results are inconsistent between experiments performed on different days. What could be the cause?
Inconsistency between experiments can be attributed to:
-
Cell Health and Passage Number: Cells at high passage numbers may have altered growth rates and sensitivity to cytotoxic agents. It is crucial to use cells within a consistent and low passage number range.[5][6]
-
Reagent Preparation and Storage: The quality and consistency of your reagents are critical. Ensure proper storage and handling of all solutions, including the this compound stock.[5]
-
Incubation Times: Variations in the incubation time for cell treatment or with the assay reagent can impact the final results.[5]
Q4: The viability of my untreated control cells is lower than expected. Why might this be happening?
Low viability in control wells can be caused by:
-
Suboptimal Culture Conditions: Issues with the culture medium, incubator temperature, CO₂ levels, or humidity can stress the cells.[6]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can negatively impact cell health.[6]
-
Over-confluent or Starved Cells: Using cells that are over-confluent or have been in culture for too long without fresh media can lead to decreased viability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before each aspiration. Use a multichannel pipette with care and consider gently rocking the plate after seeding to distribute cells evenly.[5] |
| Pipetting Inaccuracy | Calibrate and regularly service your pipettes. Use fresh tips for each replicate. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Air Bubbles in Wells | Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed with a sterile needle or by gently tapping the plate.[1][5] |
| Edge Effects | To minimize evaporation, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile media or PBS. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variable Cell Conditions | Use cells from a similar passage number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the assay.[5][6] |
| This compound Stock Solution Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] |
| Inconsistent Incubation Times | Standardize all incubation periods, including cell seeding, compound treatment, and reagent incubation. Use a timer to ensure consistency.[5] |
| Reagent Variability | Prepare fresh assay reagents as needed and store them according to the manufacturer's instructions. Protect light-sensitive reagents from light.[5] |
Issue 3: Unexpected or Atypical Results
| Possible Cause | Recommended Solution |
| This compound Interference with Assay | The compound may directly react with the assay reagent (e.g., reduce MTT). Run a control with this compound in cell-free media to check for any chemical interference.[7] |
| Cellular Metabolism Alterations | This compound might alter cellular metabolism without necessarily causing cell death, which can affect assays like the MTT that measure metabolic activity. Consider using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH assay).[7] |
| Incorrect Plate Reader Settings | Ensure the correct wavelength and other settings are used for your specific assay. |
| Incomplete Solubilization of Formazan (MTT Assay) | If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the plate. Use an appropriate solubilization buffer and shake the plate on an orbital shaker.[5] |
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine viability (should be >90%).
-
Dilute the cell suspension to the desired concentration and seed into a 96-well plate. The optimal cell number will vary depending on the cell line and should be determined empirically.
-
Incubate the plate for 24 hours to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).[8]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Example Signaling Pathway: Hedgehog Signaling
Note: As the specific signaling pathway for this compound is not defined, the following diagram illustrates the Hedgehog signaling pathway, a pathway often involved in cell growth and proliferation and a target in some cancer therapies.
Caption: The Hedgehog signaling pathway.
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for a cytotoxicity assay.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to DNA Damage-Inducing Agents in Cancer Cells
Troubleshooting Guide
This guide addresses common issues researchers may face when observing resistance to DNA damage-inducing anticancer compounds in their experiments.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity (increased IC50) to the compound in a cell line over continuous culture with the drug. | Development of acquired resistance. | 1. Verify Resistance: Perform a dose-response curve with the parental and suspected resistant cell lines. 2. Investigate Mechanisms: Analyze changes in the expression of drug efflux pumps (e.g., P-gp), DNA repair proteins, or activation of pro-survival signaling pathways. 3. Combination Therapy: Test the compound in combination with inhibitors of potential resistance pathways. |
| High intrinsic resistance (high IC50) in a new cancer cell line. | Pre-existing resistance mechanisms. | 1. Genomic/Proteomic Analysis: Characterize the baseline expression of genes and proteins associated with DNA repair and drug metabolism in the cell line.[1][2] 2. Pathway Analysis: Determine if key pro-survival pathways (e.g., Akt, ERK) are constitutively active. 3. Alternative Cell Lines: Screen a panel of cell lines to identify more sensitive models. |
| Compound shows efficacy in 2D culture but not in 3D spheroid or xenograft models. | The tumor microenvironment (TME) and physical barriers can contribute to resistance.[3][4] | 1. Analyze the TME: Investigate factors like hypoxia and the stiffness of the extracellular matrix.[3][4][5] 2. Combination with TME-modifying agents: Consider agents that target fibrosis or improve vascularization. 3. Optimize Dosing Regimen: Evaluate alternative dosing schedules in animal models. |
| Heterogeneous response to treatment within a cancer cell population. | Presence of a sub-population of resistant cancer stem cells (CSCs) or clonal heterogeneity. | 1. Isolate Sub-populations: Use cell sorting (e.g., for CSC markers like CD44/CD24) to isolate and characterize different cell populations.[6] 2. Target CSC Pathways: Test the compound in combination with inhibitors of CSC-related pathways (e.g., Hedgehog, Notch).[6] |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the common mechanisms of resistance to DNA damage-inducing agents?
A1: Cancer cells can develop resistance through various mechanisms, including:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) that pump the drug out of the cell.[7]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that efficiently fix the damage caused by the agent.[7]
-
Alterations in Drug Target: Mutations in the target protein that prevent the drug from binding effectively.[1]
-
Activation of Pro-Survival Signaling: Activation of alternative signaling pathways that promote cell survival despite DNA damage.[1]
-
Drug Inactivation: Metabolic modification of the drug into an inactive form.[1]
Q2: How can I determine if my cancer cells have developed resistance?
A2: You can confirm resistance by:
-
Comparing IC50 Values: A significant increase in the half-maximal inhibitory concentration (IC50) in the treated cell line compared to the parental (sensitive) line.
-
Clonogenic Survival Assays: Assessing the long-term proliferative capacity of cells after treatment.
-
Apoptosis Assays: Measuring markers of apoptosis (e.g., Annexin V staining, caspase activity) to see if the resistant cells undergo less cell death.
Experimental Design & Protocols
Q3: What are some key experiments to investigate the mechanism of resistance?
A3: Key experiments include:
-
Western Blotting or qPCR: To quantify the expression levels of proteins or genes involved in drug efflux (e.g., ABCB1), DNA repair (e.g., ERCC1, RAD51), and pro-survival signaling (e.g., p-Akt, p-ERK).
-
Immunofluorescence: To visualize the subcellular localization of the target protein or resistance markers.
-
Synergy Assays: To test for synergistic, additive, or antagonistic effects when combining your compound with other drugs that might overcome resistance.
Q4: How can I test for synergistic effects with combination therapies?
A4: The Chou-Talalay method is a common approach to quantify synergy. This involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The results are used to calculate a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Overcoming Resistance
Q5: What are some strategies to overcome resistance to a DNA damage-inducing agent?
A5: Strategies include:
-
Combination Therapy: Combining the agent with:
-
Targeting the Tumor Microenvironment: Using agents that modify the extracellular matrix or alleviate hypoxia.[3][4][5]
-
Developing Novel Analogs: Synthesizing derivatives of the compound that may be less susceptible to resistance mechanisms.
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Resistance Marker Expression
-
Cell Lysis: Treat parental and resistant cells with the compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., P-gp, ERCC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for identifying and overcoming drug resistance.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Scientists Discover Method to Reverse Chemo Resistance in Pancreatic Cancer [synapse.patsnap.com]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer stem cell activity of a hedgehog inhibitor GANT61 in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
JH530 stability in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of JH530 in cell culture media. For researchers, scientists, and drug development professionals, this resource offers detailed protocols and data to ensure the effective application of this compound in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in cell culture experiments.
Question: I observed precipitation after diluting my this compound stock solution into the cell culture medium. What should I do?
Answer:
Precipitation of this compound upon dilution into aqueous media is a common issue that can arise from several factors, including its physicochemical properties and the composition of the medium. Here are steps to troubleshoot and resolve this issue:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution, typically in DMSO, is fully dissolved. Gently warm the vial to 37°C and vortex briefly to redissolve any precipitate that may have formed during storage.
-
Optimize Dilution Method:
-
Pre-warm the media: Warming the cell culture medium to 37°C before adding this compound can enhance solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a smaller volume of pre-warmed serum-free medium and then add this intermediate dilution to your final culture volume.
-
Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
-
Reduce Final DMSO Concentration: While this compound is soluble in DMSO, high final concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, with 0.1% being ideal for most cell lines.[1]
-
Consider Serum Content: The presence of serum proteins, such as albumin, can aid in the solubilization of hydrophobic compounds.[1] If you are working with serum-free media, consider adding purified bovine serum albumin (BSA) to a final concentration of 0.1-0.5%.
-
Evaluate Media Components: Certain components in complex media formulations can interact with this compound, reducing its solubility. Refer to the solubility data table below or perform a solubility test in different media backbones (e.g., DMEM, RPMI-1640, Ham's F-12K).
Question: The activity of this compound in my assay decreases over a long incubation period (24-72 hours). Is the compound unstable?
Answer:
A decline in the biological activity of this compound during prolonged experiments can indicate compound instability in the cell culture environment. Factors such as pH, temperature, enzymatic degradation, and interaction with media components can contribute to this.
-
Review Stability Data: Refer to the this compound stability data provided below. The half-life of the compound can vary significantly depending on the medium and incubation conditions.
-
Minimize Exposure to Light: If this compound is light-sensitive, protect your solutions from light by using amber tubes and covering culture plates with foil.
-
Replenish the Compound: For long-term experiments, consider a partial media change with freshly diluted this compound every 24-48 hours. This ensures a more consistent compound concentration over the course of the experiment.
-
Assess Cellular Metabolism: Cells can metabolize compounds, leading to a decrease in the concentration of the active form. If you suspect metabolic degradation, you can perform a time-course experiment and measure the concentration of this compound in the culture supernatant via methods like LC-MS.
-
Control for pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the stability of this compound. Ensure your incubator's CO2 levels are properly calibrated to maintain the medium's pH.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
-
Answer: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure. Store these aliquots at -20°C or -80°C for long-term stability.
Q2: What is the recommended working concentration for this compound?
-
Answer: The optimal working concentration is cell-line and assay-dependent. We recommend performing a dose-response curve, typically ranging from 1 nM to 10 µM, to determine the EC50/IC50 for your specific experimental setup.
Q3: Is this compound stable after being diluted in cell culture media?
-
Answer: The stability of this compound in aqueous media is limited. It is recommended to prepare fresh dilutions for each experiment from a frozen DMSO stock. Avoid storing diluted this compound in media for extended periods. Refer to the stability data table for more specific information.
Q4: Can I use serum-free media with this compound?
-
Answer: Yes, but be aware that the solubility of this compound may be lower in the absence of serum proteins. If precipitation occurs, consider the addition of a carrier protein like BSA or refer to the troubleshooting guide above.
Quantitative Data
Table 1: Solubility of this compound in Common Cell Culture Media
| Media Type (supplemented with 10% FBS) | Maximum Soluble Concentration (µM) at 37°C | Observations |
| DMEM (High Glucose) | 50 | Clear solution |
| RPMI-1640 | 40 | Slight haze observed > 45 µM |
| Ham's F-12K | 60 | Clear solution |
| DMEM/F-12 | 55 | Clear solution |
| Serum-Free Medium (Generic) | 15 | Precipitation observed > 20 µM |
| Serum-Free Medium + 0.2% BSA | 40 | Clear solution |
Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS
| Incubation Time | % Remaining at 4°C | % Remaining at 37°C |
| 0 hours | 100% | 100% |
| 8 hours | 98% | 92% |
| 24 hours | 95% | 75% |
| 48 hours | 91% | 55% |
| 72 hours | 88% | 40% |
Experimental Protocols
Protocol 1: Assessing this compound Solubility in Cell Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in the pre-warmed (37°C) cell culture medium. Start from a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Ensure the final DMSO concentration is constant and below 0.5%.
-
Incubate the dilutions at 37°C for 1-2 hours.
-
Visually inspect each tube for any signs of precipitation.
-
To quantify, centrifuge the tubes at 14,000 x g for 10 minutes.
-
Carefully collect the supernatant and measure the absorbance at a predetermined wavelength specific to this compound.
-
The highest concentration that does not show a significant decrease in absorbance after centrifugation is considered the maximum soluble concentration.
Protocol 2: Evaluating the Stability of this compound Over Time
Objective: To determine the degradation rate (half-life) of this compound in cell culture medium at physiological temperature.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator at 37°C with 5% CO2
-
LC-MS/MS system (or HPLC-UV)
Methodology:
-
Prepare a working solution of this compound (e.g., 10 µM) in pre-warmed cell culture medium.
-
Aliquot the solution into multiple sterile tubes, one for each time point.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS or HPLC-UV method.
-
Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound under these conditions.
References
Preventing JH530 precipitation in stock solutions
Welcome to the technical support center for JH530. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution, prepared in DMSO, has formed a precipitate after storage. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can occur for several reasons, including the concentration exceeding its solubility limit, improper storage conditions, or the absorption of atmospheric moisture. As a first step, attempt to redissolve the compound by gently warming the vial to a temperature not exceeding 40°C and vortexing or sonicating the solution. If the precipitate redissolves, consider making smaller aliquots of the stock solution to minimize freeze-thaw cycles and reduce exposure to moisture. If the precipitate does not dissolve, the solution may be supersaturated, and it is advisable to prepare a fresh stock solution at a slightly lower concentration.
Q2: What is the optimal solvent and maximum concentration for preparing a stable stock solution of this compound?
A2: Based on its physicochemical properties, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. While the absolute maximum solubility is high, for routine experimental use and to ensure long-term stability, we recommend preparing stock solutions at a concentration no higher than 20 mM.
Q3: What are the best practices for storing this compound stock solutions to prevent precipitation?
A3: To ensure the stability and prevent precipitation of your this compound stock solutions, adhere to the following best practices:
-
Use high-purity, anhydrous DMSO.
-
Ensure the compound is fully dissolved before storage.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.
-
Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A4: this compound has low aqueous solubility, and precipitation is common when a concentrated DMSO stock is diluted into a physiological buffer. To mitigate this, consider the following:
-
Lower the final concentration: The final working concentration of this compound in aqueous solutions should be kept as low as the experiment allows.
-
Use a co-solvent: For some applications, the addition of a small percentage of a water-miscible organic co-solvent to the aqueous buffer can improve solubility.
-
Prepare fresh dilutions: Always prepare the aqueous working solution of this compound immediately before use to minimize the time for precipitation to occur.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Molecular Weight | 482.6 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| cLogP | 4.5 | A high LogP indicates poor aqueous solubility (hydrophobicity). |
| H-Bond Donors | 1 | Fewer hydrogen bond donors can lead to lower aqueous solubility. |
| H-Bond Acceptors | 6 | A moderate number of acceptors can aid in solvation. |
| Predicted Aqueous Solubility | 1.2 µg/mL | Indicates the compound is poorly soluble in water. |
| Predicted DMSO Solubility | >60 mg/mL | Suggests DMSO is a suitable solvent for high concentration stocks. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the compound: Carefully weigh out 4.826 mg of this compound on a calibrated analytical balance.
-
Dissolve the compound: Add the weighed this compound to a clean, dry, and appropriately sized vial.
-
Add solvent: Add approximately 0.8 mL of anhydrous DMSO to the vial.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath until all solid material is visibly dissolved.
-
Bring to final volume: Carefully add anhydrous DMSO to bring the final volume to exactly 1.0 mL.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound stock solution precipitation.
Technical Support Center: In Vivo Delivery of Novel Small Molecule Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing novel small molecule inhibitors, such as JH530, in animal models. The following information addresses common challenges encountered during in vivo experiments and offers potential solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor, this compound, has poor aqueous solubility. How can I formulate it for in vivo administration?
A1: Poor solubility is a frequent challenge with novel small molecule inhibitors. Several formulation strategies can enhance solubility and bioavailability for in vivo studies. The choice of formulation depends on the physicochemical properties of your compound, the desired route of administration, and the experimental model.
-
Co-solvents: For initial studies, a mixture of solvents can be employed. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent low (typically <10% for DMSO) to minimize toxicity.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility in aqueous solutions.[1][2]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, which enhances their aqueous solubility.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[3][4] Liposomal formulations can also aid in targeted delivery.
-
Nanoparticles: Polymeric nanoparticles can be formulated to encapsulate or adsorb hydrophobic drugs, improving their stability and solubility.[1] Methods like nanoprecipitation and solvent evaporation are commonly used for their preparation.[1]
Q2: I'm observing inconsistent results between different cohorts of animals treated with this compound. What could be the cause?
A2: Inconsistent results in animal studies can arise from several factors related to the compound, its formulation, or the experimental procedure.
-
Compound Stability: Ensure that your stock solution and final formulation of this compound are stable under your storage and experimental conditions. Degradation of the compound can lead to variable efficacy. Perform stability studies of your formulation.
-
Formulation Variability: If you are preparing fresh formulations for each experiment, ensure the procedure is highly consistent. For suspensions or emulsions, proper mixing is crucial to ensure a uniform dose is administered to each animal.
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be performed consistently by a trained individual. Variations in technique can lead to differences in absorption and bioavailability.
-
Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. Ensure that your animals are age- and sex-matched and that your experimental groups are sufficiently large to account for this variability.
Q3: How do I determine if the observed phenotype in my animal model is a result of on-target inhibition by this compound or off-target effects?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings.
-
Use a Structurally Unrelated Inhibitor: Employing another inhibitor that targets the same pathway but has a different chemical structure can help confirm that the observed effects are due to the inhibition of the intended target.[2]
-
Rescue Experiments: If possible, overexpressing a form of the target protein that is resistant to this compound should reverse the observed phenotype, providing strong evidence for an on-target effect.[2]
-
Dose-Response Studies: A clear dose-dependent effect on the phenotype and on a downstream biomarker of the target pathway strengthens the case for an on-target mechanism.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in tissues from treated animals to confirm that the compound is reaching and engaging its target at the administered doses.
Data Presentation: Formulation Strategies for Hydrophobic Inhibitors
The following table summarizes common formulation approaches for delivering hydrophobic small molecule inhibitors in vivo.
| Formulation Approach | Description | Advantages | Disadvantages | Typical Components |
| Co-solvent Solution | The compound is dissolved in a mixture of a water-miscible organic solvent and an aqueous buffer. | Simple and quick to prepare. | Potential for solvent toxicity; the compound may precipitate upon injection. | DMSO, Ethanol, PEG-400, Saline, PBS |
| Micellar Solution | Surfactants form micelles that encapsulate the hydrophobic drug in their core. | Increases solubility; can improve stability. | Potential for surfactant-related toxicity; may alter drug distribution. | Tween-80, Pluronic F-68, Cremophor EL |
| Liposomes | The drug is encapsulated within the lipid bilayer of vesicular structures.[3][4] | Biocompatible; can be modified for targeted delivery; protects the drug from degradation.[4] | More complex to prepare and characterize; potential for instability. | Phospholipids (e.g., DSPC), Cholesterol |
| Polymeric Nanoparticles | The drug is encapsulated or adsorbed onto a polymer matrix.[1] | Can provide controlled release; protects the drug; can be targeted. | Complex preparation and characterization; potential for polymer immunogenicity. | PLGA, PLA |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for intraperitoneal injection consists of DMSO, Tween-80, and saline. For a final formulation containing 10% DMSO and 5% Tween-80, the vehicle would be a 2:1 mixture of Tween-80 and DMSO.
-
Final Formulation: On the day of injection, vortex the stock solution. Add the required volume of the stock solution to the vehicle. For example, to achieve a final concentration of 5 mg/mL in a vehicle of 10% DMSO and 5% Tween-80, add 1 part of the 50 mg/mL stock to 1 part vehicle and then add 8 parts saline.
-
Administration: Vortex the final formulation immediately before drawing it into the syringe to ensure a homogenous suspension. Administer the appropriate volume to the animal based on its body weight.
Protocol 2: General Procedure for Nanoparticle Formulation via Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone or acetonitrile.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F-68) to stabilize the nanoparticles.[1]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.[1]
-
Solvent Removal: Remove the organic solvent using a method like evaporation under reduced pressure.
-
Purification and Concentration: Purify and concentrate the nanoparticle suspension, for example, by centrifugation or filtration.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound. In this example, this compound inhibits a key kinase in the pathway, preventing the phosphorylation of a downstream transcription factor and subsequent gene expression.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
This diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel small molecule inhibitor.
Caption: In vivo efficacy testing workflow for a small molecule inhibitor.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting unexpected results in an in vivo study.
Caption: Troubleshooting logic for in vivo experiments.
References
Technical Support Center: Minimizing Toxicity of Novel Therapeutic Agents to Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel therapeutic agents, such as JH530. The focus is on identifying and mitigating toxicity to normal cells during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the selective cytotoxicity of a new compound like this compound?
A successful assessment of selective cytotoxicity begins with a well-designed experimental plan. This involves selecting appropriate cancer and normal cell lines for comparison. It is recommended to use normal cell lines from the same tissue of origin as the cancer cell lines being tested. For example, when testing a compound against a lung cancer cell line (e.g., A549), a normal lung epithelial cell line (e.g., Beas-2B) should be used as a control.[1] The compound's effect on cell viability should then be quantified to determine the half-maximal inhibitory concentration (IC50) for each cell line. A significantly higher IC50 value in normal cells compared to cancer cells indicates desirable selectivity.
Q2: What are common mechanisms that lead to the toxicity of anti-cancer agents in normal cells?
Toxicity in normal cells often arises because anti-cancer drugs target processes common to both cancerous and healthy cells, particularly rapidly dividing cells.[2] This can include cells in the bone marrow, gastrointestinal tract, and hair follicles.[3] Off-target toxicity is another major contributor, where the drug interacts with unintended molecular targets, leading to unforeseen side effects.[4][5] These off-target effects can disrupt critical signaling pathways necessary for the normal function and survival of healthy cells.[4]
Q3: What strategies can be employed to reduce the toxicity of a therapeutic agent to normal cells?
Several strategies can be explored to minimize toxicity to healthy tissues. Dose optimization and altering the treatment schedule, such as using lower, more frequent doses (metronomic chemotherapy), can reduce side effects.[6] Another approach involves the co-administration of chemoprotective agents that selectively shield normal cells from the drug's cytotoxic effects.[6][7][8] Furthermore, targeted drug delivery systems, like antibody-drug conjugates, can help concentrate the therapeutic agent at the tumor site, thereby reducing systemic exposure and damage to healthy tissues.[9]
Troubleshooting Guides
Guide 1: In Vitro Cytotoxicity Assays
Q1: My replicate wells in the MTT assay show high variability. What could be the cause?
High variability in replicate wells is a common issue that can compromise the reliability of your results.[10] Potential causes include inconsistent cell seeding, pipetting errors during the addition of the compound or MTT reagent, and the "edge effect" in 96-well plates.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for consistency.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique.
-
Edge Effect: To mitigate evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Compound Solubility: Ensure your compound is fully dissolved in the culture medium to avoid concentration gradients across the plate.
Q2: My ATP-based viability assay is showing a very low or no signal. What is the likely problem?
A low signal in an ATP-based assay suggests a low level of cellular ATP.[10] This could be due to insufficient cell numbers, rapid degradation of ATP after cell lysis, or inefficient lysis.[10]
Troubleshooting Steps:
-
Optimize Cell Number: Perform a cell titration experiment to determine the optimal seeding density for a robust signal.
-
Ensure Efficient Lysis: Use the lysis buffer recommended by the assay kit manufacturer, as it is designed to inactivate ATPases that degrade ATP.
-
Work Quickly: Once cells are lysed, proceed with the ATP measurement promptly and keep samples on ice if possible.
Guide 2: Apoptosis Assays
Q1: In my Annexin V/PI flow cytometry assay, I am seeing a high percentage of Annexin V and PI positive cells in my untreated control. What does this indicate?
A high number of double-positive cells in the control group suggests a significant level of cell death that is not related to your compound. This could be due to issues with the cell culture health or harsh handling during the staining procedure.
Troubleshooting Steps:
-
Check Cell Culture Health: Ensure your cells are healthy and not overgrown before starting the experiment.
-
Gentle Cell Handling: When harvesting and washing cells, centrifuge at a low speed (e.g., 400-600 x g) to avoid damaging the cell membranes.[11]
-
Optimize Trypsinization (for adherent cells): Over-trypsinization can damage cells. Use the lowest effective concentration of trypsin and incubate for the shortest time necessary to detach the cells.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Tissue of Origin | Cell Type | This compound IC50 (µM) |
| A549 | Lung | Cancer | 5.2 |
| Beas-2B | Lung | Normal | 89.7 |
| MCF-7 | Breast | Cancer | 8.1 |
| MCF-10A | Breast | Normal | 124.5 |
| HCT116 | Colon | Cancer | 3.5 |
| CCD 841 CoN | Colon | Normal | 95.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[12][13]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the designated wells. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to a working concentration of 0.5 mg/mL in serum-free medium. Remove the old medium from the wells and add 100 µL of the MTT working solution to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Treat cells with this compound for the desired time. For adherent cells, collect both the floating and attached cells.
-
Harvesting and Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes. Wash the cells once with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.mountainscholar.org [api.mountainscholar.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncodaily.com [oncodaily.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. benchchem.com [benchchem.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
JH530 versus other pyrimidine derivatives in cancer
A Comparative Guide to Pyrimidine Derivatives in Oncology: JH530 vs. Other Key Agents
Introduction
Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with a broad spectrum of activity against various malignancies.[1] These heterocyclic compounds often function as antimetabolites or kinase inhibitors, targeting fundamental cellular processes required for cancer cell proliferation and survival.[2][3] This guide provides a detailed comparison of a novel pyrimidine derivative, this compound, with established pyrimidine-based anticancer agents, including 5-Fluorouracil, Gemcitabine, and Palbociclib. We present comparative data on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Comparative Analysis of Pyrimidine Derivatives
The efficacy of this compound and other selected pyrimidine derivatives is summarized below. The data highlights their different mechanisms of action and cytotoxic or inhibitory concentrations against various cancer cell lines.
| Compound | Mechanism of Action | Cancer Cell Line(s) | IC50 | Reference |
| This compound | Methuosis Inducer | HCC1806 (TNBC) | 0.82 µM | [4] |
| MDA-MB-468 (TNBC) | 1.16 µM | [4] | ||
| MDA-MB-231 (TNBC) | 1.34 µM | [4] | ||
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | MCF-7 (Breast Cancer) | 4.79 µM | [5] |
| MDA-MB-231 (Breast Cancer) | 4.73 µM | [5] | ||
| NCI-H1568 (Lung Cancer) | 1.2 µM | [6] | ||
| Gemcitabine | DNA Synthesis Inhibitor | MDA-MB-231 (Breast Cancer) | 4.077 µM | [7] |
| MCF-7 (Breast Cancer) | 90.78 µM | [8] | ||
| Palbociclib | CDK4/6 Inhibitor | MDA-MB-453 (Breast Cancer) | 106 nM | [9] |
| MDA-MB-231 (Breast Cancer) | 285 nM | [9] |
TNBC: Triple-Negative Breast Cancer
Detailed Compound Profiles
This compound: A Novel Methuosis Inducer
This compound is a pyrimidinediamine derivative that has shown potent anti-proliferative activity against triple-negative breast cancer (TNBC) cells.[4] Unlike traditional cytotoxic agents, this compound induces a non-apoptotic form of cell death called methuosis.[10][11][12] This process is characterized by the accumulation of large, fluid-filled vacuoles within the cytoplasm, leading to cell death.[10][11][12] The mechanism involves the upregulation of Rab7 and Lamp1, proteins associated with late endosomes and lysosomes.[4]
Established Pyrimidine Derivatives
-
5-Fluorouracil (5-FU): A widely used antimetabolite that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[5][13] This leads to a deficiency of thymidine, which in turn disrupts DNA replication and triggers cell death in rapidly dividing cancer cells.[5]
-
Gemcitabine: A nucleoside analog that is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[14][15] It is effective against a variety of solid tumors, including breast, lung, and pancreatic cancers.[14][15]
-
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[16][17] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from the G1 to the S phase.[9][17]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and the comparator pyrimidine derivatives are illustrated in the following diagrams.
Caption: this compound induced methuosis pathway in cancer cells.
Caption: Mechanism of action for 5-FU and Gemcitabine.
Caption: Palbociclib's inhibition of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these pyrimidine derivatives.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[1][2][3][18][19]
Caption: Experimental workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for Methuosis Markers
This technique is used to detect the expression levels of specific proteins, such as Rab7 and Lamp1, to confirm the induction of methuosis.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rab7, Lamp1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.[10][11][20][21]
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 million triple-negative breast cancer cells (e.g., HCC1806 or MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the pyrimidine derivative (e.g., this compound at 2.5 or 5.0 mg/kg) via intraperitoneal injection or oral gavage according to the specified dosing schedule (e.g., every other day). The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
The pyrimidine scaffold continues to be a fertile ground for the development of novel anticancer agents. This compound represents a promising new pyrimidine derivative with a unique mechanism of action, inducing methuosis in triple-negative breast cancer cells. This offers a potential new therapeutic strategy for this difficult-to-treat cancer. In comparison, established pyrimidine derivatives like 5-Fluorouracil, Gemcitabine, and Palbociclib remain critical components of cancer therapy, targeting well-validated pathways of DNA synthesis and cell cycle control. The data and protocols presented in this guide provide a framework for the continued investigation and comparison of these and other pyrimidine derivatives in oncology research.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoresistance mechanisms to 5-Fluorouracil and reversal strategies in lung and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine resistance in triple-negative breast cancer cells can be reverted by Drosophila melanogaster deoxyribonucleoside kinase in the nucleus or cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of mitochondrial dysfunction in the cytotoxic synergistic effect of gemcitabine and arsenic on breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. broadpharm.com [broadpharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. jove.com [jove.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
A Comparative Guide to Methuosis Inducers: JH530 vs. DZ-514
In the landscape of non-apoptotic cancer cell death modalities, methuosis has emerged as a promising therapeutic strategy, particularly for aggressive and treatment-resistant cancers such as triple-negative breast cancer (TNBC). This form of cell death is characterized by the excessive accumulation of macropinosome-derived vacuoles, leading to metabolic collapse and cell rupture. This guide provides a detailed comparison of two novel methuosis inducers, JH530 and DZ-514, offering insights into their performance, mechanisms of action, and the experimental protocols for their evaluation.
Overview of this compound and DZ-514
This compound and DZ-514 are structurally related small molecules identified as potent inducers of methuosis in cancer cells. DZ-514 was identified from a screen of N-phenyl-4-pyrimidinediamine derivatives and demonstrated significant antitumor activity in TNBC models.[1][2] this compound is a subsequent analogue of DZ-514, designed to optimize anti-proliferative and methuosis-inducing capabilities.[3][4] Both compounds have shown efficacy in vitro and in vivo, positioning them as valuable tools for cancer research and potential therapeutic development.[2][3]
Quantitative Performance Data
The following tables summarize the in vitro cytotoxic activity of this compound and DZ-514 against various triple-negative breast cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in TNBC Cell Lines
| Cell Line | IC50 (μM) |
| HCC1806 | 0.18 ± 0.01 |
| HCC1937 | 0.23 ± 0.02 |
| MDA-MB-468 | 0.25 ± 0.02 |
Data extracted from "Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer".[3]
Table 2: In Vitro Cytotoxicity (IC50) of DZ-514 in TNBC Cell Lines
| Cell Line | IC50 (μM) |
| HCC1806 | 0.31 ± 0.03 |
| MDA-MB-468 | 0.42 ± 0.04 |
Data extracted from "A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer".[2]
Based on the available data, this compound exhibits slightly greater potency in inhibiting the proliferation of TNBC cells in vitro compared to DZ-514.
Mechanism of Action: The ROS-MKK4-p38 Signaling Pathway
Both this compound and DZ-514 are believed to induce methuosis through a shared mechanism of action.[5] The proposed signaling pathway for DZ-514-induced methuosis involves the activation of the ROS-MKK4-p38 axis.[1][2] This pathway begins with an increase in intracellular reactive oxygen species (ROS), which in turn activates Mitogen-Activated Protein Kinase Kinase 4 (MKK4). Activated MKK4 then phosphorylates and activates p38 MAP kinase, a key regulator of cellular stress responses. The downstream effectors of p38 in the context of methuosis lead to the dysregulation of macropinocytosis, resulting in the massive accumulation of cytoplasmic vacuoles and subsequent cell death.
Experimental Protocols
This section details the methodologies used to assess the methuosis-inducing and anti-cancer properties of this compound and DZ-514.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate TNBC cells (e.g., HCC1806, MDA-MB-468) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DZ-514 for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Vacuolization Assay
This assay visually confirms the induction of methuosis by observing cytoplasmic vacuolation.
-
Cell Culture: Grow TNBC cells on glass coverslips in a 24-well plate.
-
Compound Incubation: Treat the cells with this compound or DZ-514 at their respective IC50 concentrations for 24-48 hours.
-
Microscopy: Observe the cells under a phase-contrast microscope to identify the formation of cytoplasmic vacuoles.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: Subcutaneously inject TNBC cells (e.g., HCC1806) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or DZ-514 (e.g., via intraperitoneal injection) to the mice at a predetermined dose and schedule. A vehicle control group should be included.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
Both this compound and DZ-514 are promising methuosis inducers with potent anti-cancer activity against triple-negative breast cancer. This compound appears to have a slight advantage in terms of in vitro potency. Their shared mechanism of action through the ROS-MKK4-p38 pathway provides a clear target for further investigation and drug development. The experimental protocols outlined in this guide offer a standardized approach for researchers to evaluate and compare these and other novel methuosis-inducing compounds. Further studies directly comparing the in vivo efficacy, toxicity, and pharmacokinetic profiles of this compound and DZ-514 are warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of JH530 and Doxorubicin Efficacy in Triple-Negative Breast Cancer Models
For Immediate Release
In the landscape of triple-negative breast cancer (TNBC) research, the quest for more effective and targeted therapies is paramount. This guide provides a detailed comparison of the novel methuosis-inducing agent, JH530, and the established chemotherapeutic drug, doxorubicin, based on preclinical data in TNBC models. Our analysis focuses on their respective efficacies, mechanisms of action, and the experimental frameworks used to evaluate them, offering valuable insights for researchers and drug development professionals.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and doxorubicin in TNBC cell lines and a xenograft model.
Table 1: In Vitro Cytotoxicity (IC50) in TNBC Cell Lines
| Compound | Cell Line | IC50 (μM) |
| This compound | HCC1806 | 0.70[1] |
| MDA-MB-468 | 0.92[1] | |
| HCC1937 | 1.03[1] | |
| Doxorubicin | HCC1806 | Data Not Available in Cited Literature |
| MDA-MB-468 | ~0.13 - 0.27[1] |
Note: IC50 values for doxorubicin in MDA-MB-468 cells are derived from broader studies and may vary based on experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition in HCC1806 Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition |
| This compound | 2.5 mg/kg | Intraperitoneal (i.p.), every 2 days | Significant tumor regression[1] |
| 5.0 mg/kg | Intraperitoneal (i.p.), every 2 days | More apparent tumor suppressive effects[1] | |
| Doxorubicin | Not specified in direct comparison | Intravenous (i.v.) or Intraperitoneal (i.p.) | Efficacy demonstrated in various TNBC xenograft models |
Mechanism of Action: Distinct Pathways to Cell Death
This compound and doxorubicin employ fundamentally different mechanisms to induce cancer cell death.
This compound: Induction of Methuosis
This compound is a potent inducer of methuosis, a form of non-apoptotic cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes within the cell's cytoplasm.[1][2] This process is initiated by the hyperactivation of Ras, leading to unregulated macropinocytosis. The subsequent failure of these macropinosomes to be processed and recycled results in their fusion and the formation of large vacuoles that ultimately lead to cell death.[2] While the precise signaling cascade for this compound is still under full investigation, it is suggested to be similar to the related compound DZ-514, which involves the ROS-MKK4-p38 signaling pathway.[3]
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin, an anthracycline antibiotic, has a well-established multi-faceted mechanism of action. Its primary modes of inducing cell death in TNBC include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.[4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes.[4]
-
Induction of Apoptosis: The cellular damage triggered by doxorubicin activates apoptotic signaling pathways, leading to programmed cell death.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound-induced methuosis in TNBC cells.
Caption: Key mechanisms of action for doxorubicin in TNBC.
Experimental Protocols
A summary of the key experimental methodologies used in the evaluation of this compound is provided below. For a comprehensive understanding, consulting the primary literature is recommended.
In Vitro Cell Viability Assay (for this compound)
-
Cell Lines: Human TNBC cell lines HCC1806, MDA-MB-468, and HCC1937 were utilized.
-
Method: The anti-proliferative activities of this compound were assessed using a standard cell viability assay.
-
Treatment: Cells were treated with varying concentrations of this compound for a specified duration.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of the compound.
In Vivo Xenograft Model (for this compound)
-
Animal Model: An HCC1806 xenograft model was established in immunodeficient mice.
-
Treatment: this compound was administered intraperitoneally at doses of 2.5 mg/kg and 5.0 mg/kg every two days.
-
Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study to assess anti-tumor efficacy and toxicity.
Doxorubicin Experimental Protocols
Standard protocols for evaluating doxorubicin in TNBC models generally involve:
-
In Vitro: Culturing TNBC cell lines and treating with a range of doxorubicin concentrations to determine IC50 values via assays such as MTT or SRB.
-
In Vivo: Establishing TNBC xenografts in immunocompromised mice and administering doxorubicin, typically via intravenous injection, at clinically relevant doses. Tumor growth inhibition is the primary endpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Unveiling JH530: A Novel Methuosis Inducer for Triple-Negative Breast Cancer
A deep dive into the preclinical data of the novel compound JH530 reveals a promising new avenue for treating Triple-Negative Breast Cancer (TNBC). This guide provides a comprehensive comparison of this compound with current therapeutic strategies, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Triple-Negative Breast Cancer (TNBC) remains one of the most challenging breast cancer subtypes to treat due to its aggressive nature and lack of targeted therapies. However, a new small molecule, this compound, has emerged from a series of N-phenyl-4-pyrimidinediamine derivatives as a potent inducer of methuosis, a non-apoptotic form of cell death, offering a novel mechanism to combat this disease.[1][2]
This compound: Mechanism of Action and Preclinical Efficacy
This compound exerts its anti-cancer effects by inducing methuosis, a cell death pathway characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes in the cytoplasm.[1][2] This process is distinct from apoptosis and offers a potential strategy to overcome resistance to conventional therapies.
Experimental evidence demonstrates that this compound effectively inhibits the proliferation of TNBC cells. In vitro studies have shown that this compound induces significant vacuolization in TNBC cell lines, leading to cell death.[1][2] Furthermore, in vivo studies using a HCC1806 TNBC xenograft model have shown that this compound can remarkably inhibit tumor growth without causing a noticeable decrease in the body weight of the subjects, suggesting a favorable safety profile.[1][2]
Below is a diagram illustrating the proposed signaling pathway for methuosis induction.
Comparative Analysis of this compound and Existing TNBC Therapies
To understand the potential of this compound in the current landscape of TNBC treatment, it is essential to compare its performance with established and emerging therapies. TNBC is a heterogeneous disease with several molecular subtypes, including Basal-Like 1 (BL1), Basal-Like 2 (BL2), Mesenchymal (M), Mesenchymal Stem-Like (MSL), and Luminal Androgen Receptor (LAR), each exhibiting different sensitivities to various treatments.[3][4][5][6]
The following tables summarize the efficacy of this compound in comparison to standard chemotherapy, PARP inhibitors, and immunotherapy across different TNBC subtypes.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | TNBC Subtype | This compound IC50 (µM) |
| HCC1806 | Basal-Like 2 (BL2) | Data not specified |
| MDA-MB-468 | Basal-Like 1 (BL1) | Data not specified |
| HCC1937 | Basal-Like 1 (BL1) | Data not specified |
Note: While the primary publication mentions excellent anti-proliferative activities, specific IC50 values for this compound were not detailed in the available search results. Further analysis of the full-text article is required to populate this data.
Table 2: Comparison of Therapeutic Strategies for Different TNBC Subtypes
| TNBC Subtype | Standard Chemotherapy (e.g., Anthracyclines, Taxanes) | PARP Inhibitors (for BRCA-mutated) | Immunotherapy (e.g., Pembrolizumab) | This compound (Proposed) |
| Basal-Like 1 (BL1) | Generally sensitive[5] | Effective in BRCA-mutated cases[7][8] | Shows promise, especially in immune-hot tumors[9][10] | Effective in MDA-MB-468 and HCC1937 cell lines (in vitro) |
| Basal-Like 2 (BL2) | Variable sensitivity[5] | Efficacy in BRCA-mutated cases[7][8] | Potential benefit[9][10] | Effective in HCC1806 cell line (in vitro and in vivo)[1][2] |
| Mesenchymal (M) & Mesenchymal Stem-Like (MSL) | Often less sensitive[11] | Efficacy in BRCA-mutated cases[7][8] | Often considered "immune-cold," less responsive[9] | Data not yet available |
| Luminal Androgen Receptor (LAR) | Generally resistant to chemotherapy[6] | Efficacy in BRCA-mutated cases[7][8] | Immunosuppressive microenvironment, less responsive[9] | Data not yet available |
| Immunomodulatory (IM) | Sensitive | Efficacy in BRCA-mutated cases[7][8] | "Immune-hot," highly responsive[9][12] | Data not yet available |
Detailed Experimental Protocols
For researchers looking to validate or build upon the findings related to this compound, the following are generalized protocols based on the methodologies described for similar compounds and TNBC research. The precise details for this compound would be found in the primary publication.
Cell Culture and Proliferation Assay
-
Cell Lines: TNBC cell lines representing different subtypes (e.g., HCC1806, MDA-MB-468, HCC1937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: TNBC cells (e.g., HCC1806) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered at specified doses and schedules (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Below is a graphical representation of a typical experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple-negative breast cancer molecular subtyping and treatment progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical classification of triple-negative breast cancer: intratumoral heterogeneity, mechanisms of drug resistance, and novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Role of PARP Inhibitors in Metastatic Triple Negative Breast Cancer. Current Scenario and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer - ecancer [ecancer.org]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the Molecular Subtypes of Triple Negative Breast Cancer: Understanding the Diversity to Progress the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of JH530 and Other Methuosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel methuosis inducer, JH530, and other prominent small molecules known to trigger this non-apoptotic form of cell death. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.
Methuosis is a form of regulated, non-apoptotic cell death characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[1] This distinct cell death pathway presents a promising therapeutic avenue, particularly for cancers resistant to traditional apoptosis-inducing chemotherapies.[2] A growing number of small molecules have been identified that can induce methuosis, offering a toolkit for both basic research and potential therapeutic development. This guide focuses on a comparative analysis of this compound and other key methuosis inducers, including MIPP, MOMIPP, Vacquinol-1, and Jaspine B.
Comparative Efficacy of Methuosis Inducers
The cytotoxic and methuosis-inducing activities of these compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical metrics for comparing their potency. The available data is summarized in the tables below.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| This compound | HCC1806, HCC1937, MDA-MB-468 | Triple-Negative Breast Cancer | Data Not Available | [1] |
| MOMIPP | HT-1080 | Fibrosarcoma | 3.67 | [3] |
| U251 | Glioblastoma | ~2 | [4] | |
| MIPP | HT-1080 | Fibrosarcoma | 29.90 | [3] |
| Vacquinol-1 | RG2 | Glioblastoma | 4.57 | [2] |
| NS1 | Glioblastoma | 5.81 | [2] | |
| Jaspine B | P388, A549, HT29, MEL28 | Leukemia, Lung, Colon, Melanoma | 0.01 µg/mL (~0.03) | [5] |
Table 1: In Vitro Cytotoxicity of Methuosis Inducers. This table summarizes the reported IC50/EC50 values for various methuosis inducers across different cancer cell lines. Note the limited publicly available quantitative data for this compound.
In Vivo Antitumor Activity
Preclinical studies in animal models provide crucial insights into the therapeutic potential of these compounds. While direct comparative studies are limited, individual in vivo efficacy data is available for some methuosis inducers.
| Compound | Tumor Model | Cancer Type | Key Findings | Reference |
| This compound | HCC1806 xenograft | Triple-Negative Breast Cancer | Significantly inhibited tumor growth. | [6] |
| Compound 13 (Azaindole-based) | MDA-MB-231 xenograft | Breast Cancer | Substantial suppression of tumor growth without apparent side effects. | [7] |
| MOMIPP | Intracerebral glioblastoma xenograft | Glioblastoma | Moderately effective in suppressing tumor progression. | [8] |
| Vacquinol-1 | RG2 rat glioblastoma model | Glioblastoma | Significant reduction in tumor size, but no effect on overall survival. | [2] |
| YYN-37 | SJSA-1 xenograft | Osteosarcoma | 72.71% tumor growth inhibition, with histological confirmation of methuosis-like vacuolization. | [9] |
Table 2: In Vivo Efficacy of Methuosis Inducers. This table highlights the reported in vivo antitumor activities of various methuosis inducers in different preclinical models.
Signaling Pathways and Mechanisms of Action
Methuosis is primarily driven by the dysregulation of macropinocytosis and endosomal trafficking. The most well-characterized pathway involves the hyperactivation of Ras, leading to the activation of Rac1 and subsequent inactivation of Arf6, a key regulator of macropinosome recycling.[1] However, different methuosis inducers can modulate this pathway at various points or act through distinct mechanisms.
Figure 1: Generalized Signaling Pathways of Methuosis Induction. This diagram illustrates the key molecular players and events in methuosis induced by various compounds. Solid lines represent established interactions, while dashed lines indicate putative mechanisms.
This compound , being structurally similar to another methuosis inducer, DZ-514, is presumed to act through the canonical Ras-Rac1-Arf6 pathway, though the detailed molecular mechanism has not been explicitly published.[1]
MIPP and MOMIPP induce methuosis through a mechanism that does not require Rac1 activation and Arf6 inactivation. Instead, they act by reducing the levels of the early endosomal protein Rab5 and promoting the premature recruitment of the late endosomal protein Rab7, which inhibits the maturation of macropinosomes and their fusion with lysosomes.[10]
Vacquinol-1 is another inducer that triggers methuosis in glioblastoma cells. Its mechanism is thought to involve the inhibition of the fusion between macropinosomes and lysosomes.[5]
Experimental Protocols
To facilitate the replication and further investigation of methuosis, detailed experimental protocols for key assays are provided below.
Quantification of Cytoplasmic Vacuolization
This protocol outlines a method for the quantitative analysis of cytoplasmic vacuolization using fluorescence microscopy.
Materials:
-
Cancer cell line of interest
-
Methuosis inducer (e.g., this compound)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Cytoplasmic stain (e.g., CellMask™ Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with the methuosis inducer at various concentrations and time points. Include a vehicle-treated control.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS and stain with a nuclear stain (e.g., DAPI) and a cytoplasmic stain (e.g., CellMask™ Green) according to the manufacturer's instructions.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to segment individual cells based on the nuclear and cytoplasmic stains.
-
Within each cell, identify and quantify the area of vacuoles (non-fluorescent regions within the cytoplasm).
-
Calculate the vacuole area as a percentage of the total cytoplasmic area for each cell and average the values for each treatment condition.
Figure 2: Workflow for Quantifying Cytoplasmic Vacuolization. This diagram outlines the key steps in the experimental protocol for the quantitative analysis of methuosis-induced vacuoles.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the cytotoxic effects of methuosis inducers.
Materials:
-
Cancer cell line of interest
-
Methuosis inducer
-
Culture medium
-
Opaque-walled multi-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the methuosis inducer. Include a vehicle-treated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Endosomal Markers
This protocol describes the detection of key endosomal proteins, Rab5 and Rab7, by Western blotting to investigate the mechanism of methuosis.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Rab5, anti-Rab7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the methuosis inducer and control cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Rab5, Rab7, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Rab5 and Rab7.
Conclusion
The induction of methuosis represents a compelling strategy for cancer therapy, particularly in the context of apoptosis-resistant tumors. This compound has emerged as a promising new inducer with demonstrated in vivo activity against triple-negative breast cancer.[6] However, a comprehensive understanding of its comparative efficacy and precise mechanism of action requires further quantitative studies. This guide provides a framework for such investigations by summarizing the current knowledge on this compound and other key methuosis inducers, and by providing detailed experimental protocols for their characterization. Future research should focus on obtaining direct comparative data, including IC50 values for this compound across a broader range of cancer cell lines and head-to-head in vivo studies, to fully elucidate its therapeutic potential.
References
- 1. Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stereoselective synthesis of cytotoxic anhydrophytosphingosine pachastrissamine (jaspine B) from D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine cytotoxic jaspine B and its stereoisomers: biological activity and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Identification of Small Molecules as Methuosis Inducers with in Vivo Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural marine anhydrophytosphingosine, Jaspine B, induces apoptosis in melanoma cells by interfering with ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Control of Rab7a activity and localization through endosomal type Igamma PIP 5-kinase is required for endosome maturation and lysosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Non-Apoptotic Cell Death: A Comparative Guide to JH530-Induced Methuosis
For Researchers, Scientists, and Drug Development Professionals
The circumvention of apoptosis is a hallmark of cancer, driving the search for alternative cell death pathways. JH530 has emerged as a potent inducer of methuosis, a non-apoptotic form of cell death, in triple-negative breast cancer (TNBC) cells.[1] This guide provides a comparative analysis of this compound-induced methuosis versus classical apoptosis, offering experimental frameworks to validate the non-apoptotic nature of this novel cell death modality.
Distinguishing Methuosis from Apoptosis: A Head-to-Head Comparison
Methuosis and apoptosis are distinct forms of programmed cell death with unique morphological and biochemical features. While apoptosis is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, methuosis is defined by the dramatic accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes.[2][3][4] The table below summarizes the key differences, providing a framework for experimental validation.
| Feature | This compound-Induced Methuosis | Apoptosis |
| Morphology | Cell swelling, extensive cytoplasmic vacuolization, eventual plasma membrane rupture.[2][4][5] | Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[6] |
| Caspase Activation | No significant activation of executioner caspases (e.g., Caspase-3).[3][7] | Activation of a caspase cascade, including initiator and executioner caspases.[6] |
| DNA Fragmentation | No characteristic internucleosomal DNA fragmentation.[3][8] | Internucleosomal DNA fragmentation leading to a "DNA laddering" pattern.[9] |
| Plasma Membrane | Integrity lost in late stages. | Phosphatidylserine exposure on the outer leaflet in early stages.[10] |
| Key Molecular Markers | Increased expression of Rab7 and LAMP1.[1][2] | Cleavage of PARP, activation of Caspase-3. |
| Mechanism | Dysregulation of macropinocytosis and endosomal trafficking.[2][11] | Intrinsic (mitochondrial) or extrinsic (death receptor) pathways. |
Experimental Protocols for Validation
To empirically validate that this compound induces a non-apoptotic form of cell death, a series of well-established assays should be performed. Below are detailed protocols for key experiments.
Assessment of Cell Morphology and Viability
Objective: To observe the morphological changes induced by this compound and quantify cell viability.
Protocol:
-
Seed cells (e.g., HCC1806 TNBC cells) in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5 µM) and a vehicle control (e.g., DMSO) for 24 hours.[1]
-
Include a positive control for apoptosis (e.g., staurosporine).
-
Throughout the incubation period, observe the cells under a phase-contrast microscope for morphological changes such as vacuolization, cell swelling, or blebbing.
-
To quantify viability, stain the cells with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To differentiate between live, apoptotic, and necrotic/late methuotic cells.
Protocol:
-
Treat cells with this compound as described above.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Expected Results:
-
Apoptotic cells: Annexin V-positive, PI-negative (early apoptosis) or Annexin V-positive, PI-positive (late apoptosis).
-
Methuotic cells: Predominantly Annexin V-negative, PI-negative in the early stages of vacuolization, becoming Annexin V-positive and PI-positive only in the late stages when plasma membrane integrity is lost.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Treat cells with this compound and controls as described previously.
-
Lyse the cells and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[15][16][17][18][19]
Expected Results:
-
Apoptotic control: A significant increase in caspase-3 activity.
-
This compound-treated cells: No significant increase in caspase-3 activity compared to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Treat cells with this compound and controls.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT and BrdU-labeled nucleotides (or other fluorescently labeled nucleotides).
-
For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstain the nuclei with DAPI or PI.
-
Analyze the cells by fluorescence microscopy or flow cytometry.[20][21][22][23][24]
Expected Results:
-
Apoptotic control: A high percentage of TUNEL-positive cells.
-
This compound-treated cells: No significant increase in the percentage of TUNEL-positive cells.
Visualizing the Pathways and Workflows
To further clarify the distinctions between this compound-induced methuosis and apoptosis, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
The induction of non-apoptotic cell death by compounds like this compound represents a promising strategy for cancer therapy, particularly for tumors resistant to conventional apoptosis-inducing agents. By employing a multi-faceted experimental approach that combines morphological analysis with key biochemical assays, researchers can definitively validate the non-apoptotic nature of this compound-induced methuosis. This guide provides the necessary framework and protocols to rigorously characterize this and other novel non-apoptotic cell death pathways, paving the way for the development of new and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic Caspases Suppress mtDNA-Induced STING-Mediated Type I IFN Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of caspase 3-activated DNase in internucleosomal DNA cleavage induced by diverse apoptotic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. biogot.com [biogot.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abcam.com [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. TUNEL staining [abcam.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
Prospective Synergy of JH530 and PARP Inhibitors: A Comparison Guide for Cancer Researchers
For Immediate Release
This guide provides a comparative analysis of the novel methuosis-inducing agent, JH530, and the established class of PARP inhibitors, exploring the hypothetical synergy of their combined use in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in novel combination strategies for cancer treatment, particularly in the context of triple-negative breast cancer (TNBC).
Introduction to this compound and PARP Inhibitors
This compound is a novel small molecule that has been identified as a potent inducer of methuosis, a form of programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes in the cytoplasm. It has demonstrated anti-tumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC). The mechanism of action involves the induction of intracellular vacuolization and is associated with an increase in the expression of Rab7 and Lamp1, proteins involved in vesicle trafficking and lysosomal function.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA damage repair mechanisms. PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to the accumulation of SSBs, which, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair these DSBs leads to cell death through a concept known as synthetic lethality.
Hypothetical Synergy: A Prospective Analysis
To date, no direct experimental studies have been published assessing the synergistic potential of this compound in combination with PARP inhibitors. However, based on their distinct and potentially complementary mechanisms of action, a strong hypothesis for their synergistic interaction can be formulated.
One key observation from a study on a different methuosis inducer, SGI-1027, was the induction of PARP cleavage. This suggests that the cellular stress and processes initiated by methuosis may impact the DNA damage response pathway where PARP inhibitors are active.
The proposed synergistic mechanism is as follows: this compound-induced methuosis creates significant cellular stress and potentially disrupts normal cellular processes, including those involved in DNA repair. This disruption could sensitize cancer cells to the effects of PARP inhibitors. The accumulation of DNA damage caused by PARP inhibition, combined with the catastrophic cytoplasmic vacuolization induced by this compound, could lead to a level of cytotoxicity greater than the additive effect of either agent alone.
Comparative Data of this compound and PARP Inhibitors
The following tables summarize the key characteristics of this compound and a selection of clinically approved PARP inhibitors.
Table 1: Profile of this compound
| Feature | Description |
| Drug Class | Methuosis Inducer |
| Mechanism of Action | Induces extensive cytoplasmic vacuolization derived from macropinosomes, leading to cell death. Increases expression of Rab7 and Lamp1. |
| Primary Cancer Target (Preclinical) | Triple-Negative Breast Cancer (TNBC) |
| Known Preclinical Models | HCC1806, MDA-MB-468 (TNBC cell lines); Xenograft models |
Table 2: Comparison of Selected PARP Inhibitors
| Feature | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Mechanism of Action | Inhibition of PARP enzymes (PARP1, PARP2, PARP3), leading to trapping of PARP on DNA and disruption of single-strand break repair. | Inhibition of PARP-1 and PARP-2. | Inhibition of PARP-1, PARP-2, and PARP-3. | Potent inhibitor of PARP1 and PARP2. |
| Approved Cancer Indications (Examples) | Ovarian, Breast, Pancreatic, Prostate Cancer | Ovarian, Fallopian Tube, Primary Peritoneal Cancer | Ovarian, Prostate Cancer | Breast Cancer |
| Commonly Associated Biomarker | Germline or somatic BRCA1/2 mutations, Homologous Recombination Deficiency (HRD) | Germline BRCA mutations, HRD | Germline or somatic BRCA mutations | Deleterious or suspected deleterious germline BRCA mutations |
Proposed Experimental Protocols for Synergy Assessment
The following are detailed, hypothetical protocols for assessing the synergy between this compound and a representative PARP inhibitor, Olaparib, in a TNBC cell line such as MDA-MB-468.
Cell Viability and Synergy Analysis (Combination Index)
-
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound and Olaparib on cell viability.
-
Methodology:
-
Seed MDA-MB-468 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, Olaparib alone, and combinations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Incubate for 72 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Generate isobolograms to visualize the drug interaction.
-
Apoptosis Assay
-
Objective: To determine if the combination of this compound and Olaparib enhances the induction of apoptosis.
-
Methodology:
-
Treat MDA-MB-468 cells with this compound alone, Olaparib alone, and the combination at synergistic concentrations determined from the viability assay.
-
After 48 hours, harvest the cells.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).[1][2][3][4]
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
DNA Damage Assessment
-
Objective: To measure the extent of DNA double-strand breaks induced by the combination treatment.
-
Methodology:
-
Treat MDA-MB-468 cells grown on coverslips with this compound alone, Olaparib alone, and the combination for 24 hours.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Stain with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize and quantify the number of γH2AX foci per cell using fluorescence microscopy and image analysis software.[5][6][7]
-
Visualizing Pathways and Workflows
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: Experimental workflow for assessing synergy.
Conclusion
The combination of this compound and PARP inhibitors represents a novel and unexplored therapeutic strategy. While direct evidence of synergy is currently lacking, the distinct and potentially complementary mechanisms of action of these two drug classes provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a comprehensive framework for rigorously testing this hypothesis. Should synergy be confirmed, this combination could offer a promising new approach for treating aggressive cancers like TNBC.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Research Chemical JH530
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial operational and logistical guidance for the proper handling and disposal of JH530, a methuosis inducer utilized in cancer research. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 2928616-74-2), the following procedures are based on general best practices for the disposal of cytotoxic and brominated organic research chemicals. All personnel must adhere to their institution's specific hazardous waste management policies and local regulations.
Core Principles of this compound Disposal
As a potent, biologically active compound under investigation for cancer treatment, this compound should be handled as a cytotoxic agent.[1][2] The primary goal is to prevent environmental release and minimize exposure to personnel.[3] All waste contaminated with this compound is considered hazardous and must be disposed of through a licensed hazardous waste management service.[2][4]
Procedural, Step-by-Step Guidance for this compound Disposal
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, personnel must wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[1]
2. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, bench paper, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.[1] The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated solvents, should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[5] Do not mix with non-halogenated waste streams.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[1][4]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number "2928616-74-2," and the appropriate hazard symbols (e.g., "Toxic," "Cytotoxic").[1][2]
4. Storage of Hazardous Waste:
-
Store all this compound waste in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Never dispose of this compound waste down the drain or in the regular trash.[4]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative exposure limits or detailed physical/chemical properties for disposal purposes are available at this time. The following table provides general classifications for related waste categories.
| Waste Type | EWC Code (Example) | Primary Hazard Properties | Disposal Method |
| Solid Cytotoxic Waste (e.g., PPE, labware) | 18 01 08 | Toxic, Mutagenic, Carcinogenic | High-temperature incineration |
| Liquid Halogenated Organic Waste | 18 01 06 | Toxic, Harmful to Aquatic Life | High-temperature incineration |
| Cytotoxic Sharps Waste | 18 01 08* | Toxic, Puncture Hazard | High-temperature incineration |
*European Waste Catalogue (EWC) codes are provided as examples and may vary by region. Consult local regulations for appropriate waste classification.[2]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The recommended disposal method for cytotoxic and brominated organic compounds is high-temperature incineration by a licensed hazardous waste facility.[2][6][7] This method ensures the complete destruction of the active chemical compound.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling JH530
Disclaimer: A comprehensive Safety Data Sheet (SDS) for JH530 is not publicly available. This document provides guidance based on general best practices for handling potent, bioactive small molecules in a research setting. All procedures must be conducted after a thorough, substance-specific risk assessment by qualified personnel.
This compound is a potent methuosis inducer investigated for its anti-tumor properties, particularly in triple-negative breast cancer (TNBC) cells. Its handling requires stringent safety protocols to minimize exposure to researchers and the environment.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2928616-74-2 | Internal Database |
| Molecular Formula | C22H24BrN7O2S | Internal Database |
| Molecular Weight | 530.44 g/mol | Internal Database |
| Appearance | Solid (assumed) | N/A |
| Solubility | N/A | N/A |
| Storage Temperature | -20°C | Internal Database |
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. For potent compounds like this compound, the following are recommended:
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95/FFP3 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of a potent powder. Full respiratory protection and double gloving provide enhanced protection. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| General Laboratory Handling | - Lab coat- Safety glasses- Single pair of nitrile gloves | Standard laboratory practice to prevent incidental contact. |
Operational Plan
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.
-
Ventilation: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Spill Kit: A spill kit containing absorbent materials, appropriate deactivating agents (if known), and waste disposal bags should be readily accessible.
-
Decontamination: Prepare a fresh decontamination solution (e.g., 1% sodium hypochlorite, followed by 70% ethanol, if compatible with the compound and surfaces) for cleaning work surfaces before and after handling.
Step-by-Step Handling Procedure
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Prepare Work Surface: Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, use an analytical balance inside a ventilated enclosure or a chemical fume hood. Use anti-static weighing dishes.
-
Dissolving: To prepare a solution, add the solvent to the vial containing the pre-weighed this compound. Cap the vial and vortex or sonicate until fully dissolved.
-
Aliquoting: Use calibrated pipettes with filtered tips to aliquot the solution.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves, gown, eye protection). Wash hands thoroughly.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[1][2]
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | - Do not dispose of down the drain or in regular trash.[2]- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. |
Experimental Protocols
Detailed experimental protocols for the synthesis or specific biological assays involving this compound are not publicly available. Researchers should develop their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this document.
Mandatory Visualization
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
